Fmoc-5-Ava-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSWWGYZWBPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123622-48-0 | |
| Record name | 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-5-Ava-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-5-Ava-OH (N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug discovery, this document details the chemical properties, synthesis, and diverse applications of this versatile molecule.
Core Properties of this compound
This compound is a derivative of 5-aminovaleric acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus. This strategic protection allows for its use in stepwise solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under mild basic conditions to allow for the elongation of a peptide chain. The five-carbon spacer provided by the aminovaleric acid backbone offers flexibility and is utilized to introduce spacing in peptides or to act as a linker in more complex molecular constructs.
Quantitative Data Summary
| Property | Value | Citations |
| Synonyms | Fmoc-5-aminopentanoic acid, 5-(Fmoc-amino)pentanoic acid, 5-(Fmoc-amino)valeric acid, N-(9-Fluorenylmethyloxycarbonyl)-5-amino-pentanoic acid | [1] |
| CAS Number | 123622-48-0 | [1] |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 339.39 g/mol | |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% (HPLC) | |
| Melting Point | 137-145 °C | |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in organic solvents such as DMF and DCM | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 5-aminovaleric acid with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate).
Materials:
-
5-Aminovaleric acid
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water, or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-aminovaleric acid in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃ in water).
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in a suitable organic solvent like dioxane or DMF.
-
Slowly add the Fmoc-reagent solution to the 5-aminovaleric acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for several hours (typically 4-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-reagent and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the this compound product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based SPPS. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
This compound
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (a positive test indicates incomplete coupling).
-
Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it.
-
Add a cleavage cocktail to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups.
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the purified peptide.
-
Applications in Drug Development
This compound is not just a simple building block; it plays a crucial role in the development of sophisticated therapeutic agents.
-
Peptide-Based Therapeutics: It is used to introduce flexible spacers into peptide sequences, which can be critical for optimizing the biological activity and pharmacokinetic properties of peptide drugs.[1]
-
PROTACs (Proteolysis Targeting Chimeras): The aminovaleric acid moiety can serve as a linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC. The length and flexibility of this linker are critical for the formation of a stable ternary complex and subsequent degradation of the target protein.
-
Inhibitor Synthesis: this compound has been utilized in the synthesis of fatty acid-based dimeric peptides that act as inhibitors of the Postsynaptic Density-95 (PSD-95) protein, a target in neurodegenerative diseases.[3]
Visualizing Workflows and Pathways
To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for this compound.
References
Fmoc-5-Aminovaleric Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a pivotal bifunctional molecule widely employed in the fields of peptide chemistry, drug development, and bioconjugation. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for a technical audience.
Core Chemical Properties
This compound is an N-terminally protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting group, essential for stepwise peptide synthesis. The five-carbon chain of the aminovaleric acid serves as a flexible spacer or linker, which is crucial in the design of various therapeutic and diagnostic agents.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁NO₄ | [1][2][3] |
| Molecular Weight | 339.39 g/mol | [2][3] |
| CAS Number | 123622-48-0 | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 137-145 °C | [4] |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage Temperature | 2-8°C | [4] |
Solubility
Applications in Research and Development
The unique structural features of this compound make it a versatile tool in several areas of chemical biology and drug discovery.
-
Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a building block in SPPS.[4] The Fmoc group protects the amine terminus during the coupling of the carboxylic acid to the growing peptide chain. Its subsequent removal under mild basic conditions allows for the stepwise elongation of the peptide.[8][9]
-
Linker and Spacer: The five-carbon chain of aminovaleric acid provides a flexible and hydrophilic spacer. This is particularly valuable in the design of antibody-drug conjugates (ADCs), where the linker connects the antibody to the cytotoxic payload, influencing the stability, solubility, and efficacy of the conjugate.[10][] It is also used to attach biomolecules to surfaces or other molecules in bioconjugation applications.[1]
-
Drug Development: this compound is a component in the synthesis of various therapeutic agents, including peptide-based drugs and peptidomimetics.[1] For instance, it has been used in the synthesis of fatty acid-based dimeric peptides with inhibitory activity against PSD-95.[12]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Reaction vessel (e.g., fritted syringe)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[13]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform washes in the following sequence: DMF (3 times), DCM (3 times), and MeOH (3 times).[13]
-
Coupling of this compound:
-
Prepare a solution of this compound (e.g., 3 equivalents relative to resin loading) and an activating agent like OxymaPure (3 equivalents) in DMF.
-
Add the coupling agent, such as DIC (3 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[14]
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) to remove excess reagents.
-
Confirmation of Coupling (Optional): A qualitative Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[13]
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.
Cleavage of the Fmoc Protecting Group
The removal of the Fmoc group is a critical step in SPPS, enabling the elongation of the peptide chain.
Materials:
-
This compound-coupled peptide-resin
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvent: DMF
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the this compound-coupled peptide-resin is in the reaction vessel and has been washed with DMF.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 1-3 minutes at room temperature.[13] This initial, short treatment helps to minimize potential side reactions.
-
Solution Removal: Drain the piperidine solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[13]
-
Solution Removal: Drain the piperidine solution.
-
Washing: Wash the resin extensively with DMF (at least 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Visualizing Workflows and Mechanisms
To better illustrate the processes in which this compound is a key component, the following diagrams are provided.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Caption: Mechanism of Fmoc group deprotection using piperidine.
Conclusion
Fmoc-5-aminovaleric acid is a cornerstone building block for chemists and drug developers. Its well-defined chemical properties, coupled with its utility as both a protected amino acid and a flexible linker, ensure its continued and widespread application in the synthesis of complex peptides and sophisticated bioconjugates. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this versatile reagent in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 5-(Fmoc-amino)valeric acid, 98% | Fisher Scientific [fishersci.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Technical Guide: Fmoc-5-Ava-OH (CAS 123622-48-0) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-5-Ava-OH (5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid), a versatile building block for chemical synthesis. The information presented herein is intended to support researchers in its effective application, particularly in the fields of peptide synthesis, drug discovery, and bioconjugation.
Core Compound Information
This compound is a derivative of 5-aminovaleric acid (5-Ava) where the terminal amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This bifunctional molecule features a terminal carboxylic acid and a base-labile protected amine, making it an ideal spacer or linker for various synthetic applications. Its primary utility is in Fmoc-based Solid Phase Peptide Synthesis (SPPS), where it can be incorporated to introduce a flexible five-carbon aliphatic chain into a peptide sequence or to act as a linker between a peptide and another moiety.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 123622-48-0 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₁NO₄ | [2][4] |
| Molecular Weight | 339.39 g/mol | [2][3][4][5] |
| Appearance | White to off-white or slightly yellowish solid/powder | [1][2][3] |
| Purity (by HPLC) | ≥98.0% | [2][3][5] |
| Melting Point | 137-145 °C | [3][5] |
| Solubility | Sparingly soluble in water; soluble in DMF and dichloromethane. | [1] |
| Storage Temperature | 2-8°C; some suppliers recommend -20°C for long-term storage. | [2][3][5][6] |
Chemical Structure
The structure of this compound combines the rigid, planar Fmoc group with a flexible aliphatic chain, terminating in a carboxylic acid.
Caption: Chemical structure of this compound.
Applications in Research and Development
This compound is a key reagent in several advanced scientific domains due to its linker properties and compatibility with standard synthetic chemistries.
-
Peptide Synthesis: It serves as a non-natural amino acid or a flexible spacer to introduce distance between functional residues in a peptide chain. This can be crucial for studying protein-protein interactions or designing peptides with specific conformational properties.[1][2]
-
Drug Development: The 5-aminovaleric acid linker is used to create peptidomimetics and peptide-based drugs.[2][6] Its defined length and flexibility can optimize the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.
-
PROTACs and Bioconjugation: As a bifunctional linker, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase ligand.[7] It is also used to attach biomolecules, such as fluorescent dyes or biotin, to surfaces or other molecules in the development of biosensors and drug delivery systems.[2]
-
Inhibitor Design: this compound and similar structures are used to synthesize fatty acid-based dimeric peptides, for example, those that act as inhibitors of Postsynaptic density-95 (PSD-95), a target in research for ischemic brain damage and pain.[6]
Experimental Protocols
The incorporation of this compound into a synthetic scheme typically follows standard protocols for Fmoc-based Solid Phase Peptide Synthesis (SPPS). Below is a representative methodology.
General Workflow for SPPS Incorporation
The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry, which is the primary application for this compound.
Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).
Detailed Methodology for a Single Coupling Cycle
This protocol details the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for manual or automated synthesis
Protocol:
-
Fmoc Deprotection (if necessary):
-
Treat the N-terminal Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) followed by DCM (3x) and then DMF (3x) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the activation to proceed for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method like the Kaiser ninhydrin test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage if the synthesis is complete.
Final Cleavage and Deprotection
-
After the final Fmoc group is removed, wash the peptide-resin extensively with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common ratio is 95:2.5:2.5 (TFA:H₂O:TIS).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
Chemical Mechanisms and Logical Relationships
Fmoc Deprotection Mechanism
The utility of the Fmoc group lies in its stability to acidic conditions and its lability under basic conditions. The deprotection is an elimination reaction initiated by a base, typically a secondary amine like piperidine.
Caption: Mechanism of Fmoc deprotection using piperidine.
This controlled deprotection allows for the sequential addition of amino acids in a specific order, which is the foundational principle of Fmoc-SPPS.
Disclaimer: This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Design [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-5-Aminovaleric Acid (Fmoc-5-Ava-OH)
Fmoc-5-aminovaleric acid (this compound) is a versatile bifunctional building block widely employed in the fields of peptide chemistry, drug discovery, and bioconjugation. Its structure, featuring a terminal carboxylic acid and an amine group protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, makes it an ideal linker or spacer molecule in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Physicochemical Properties and Specifications
This compound is a white to off-white crystalline powder. Its key properties are summarized below, providing essential data for its handling, storage, and application in chemical synthesis.
| Property | Value | Citations |
| Molecular Weight | 339.39 g/mol | |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| CAS Number | 123622-48-0 | |
| Purity (HPLC) | ≥98.0% | [1][2] |
| Melting Point | 137-145 °C | [3] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) | |
| Synonyms | 5-(Fmoc-amino)pentanoic acid, N-(9-Fluorenylmethoxycarbonyl)-5-aminopentanoic acid | [1] |
Core Applications in Research and Drug Development
The unique structural characteristics of this compound lend it to a variety of applications, primarily centered around the construction of larger, biologically active molecules.
-
Peptide Synthesis: As an amino acid derivative with an Fmoc protecting group, it is a fundamental component in solid-phase peptide synthesis (SPPS).[2] It can be incorporated into peptide chains to act as a flexible spacer, potentially influencing the peptide's conformation and biological activity.[2]
-
Drug Development: this compound plays a crucial role as a linker in the development of complex therapeutics.[2] For instance, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand.[5] It has also been used to synthesize fatty acid-based dimeric peptides that exhibit inhibitory activity against PSD-95, a target in neuroscience research.[1]
-
Bioconjugation: The molecule serves as a linker to attach biomolecules to other molecules or surfaces.[2] This is essential for creating biosensors, targeted drug delivery systems, and other advanced biomaterials.[2]
-
Peptide Libraries: It is a valuable tool for generating diverse peptide libraries for high-throughput screening to discover new therapeutic leads.[1]
Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS. This process involves the sequential addition of amino acids to a growing chain that is covalently attached to a solid support (resin).
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).[6]
-
Fmoc-protected amino acids: Including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% piperidine in DMF (v/v).[6]
-
Coupling/Activation Reagents:
-
Washing Solvents: DMF, DCM, Ethanol.
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Kaiser Test Reagents: To test for the presence of free primary amines.[7]
Step-by-Step Methodology
-
Resin Preparation (Swelling):
-
Place the desired amount of resin (e.g., 100 mg) into a reaction vessel.
-
Add DMF (approx. 1 mL per 100 mg of resin) and allow the resin to swell for at least 1-8 hours to ensure accessibility of reactive sites.[7]
-
Drain the solvent.
-
-
Initial Fmoc Deprotection (for pre-loaded resins):
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc group from the first amino acid on the resin.[6]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (or HBTU, ~3-4 eq.), and DIPEA (~3.5-4 eq.) in DMF.[8][9]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[6]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional but recommended) Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Iterative Cycles for Peptide Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a powder.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for a single cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).
Peptides synthesized using this compound as a linker often target cell surface receptors, such as G-protein coupled receptors (GPCRs), to modulate intracellular signaling.
Caption: A generic GPCR signaling pathway modulated by a bioactive peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fmoc-5-aminopentanoic acid, 123622-48-0 | BroadPharm [broadpharm.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-5-Ava-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid (Fmoc-5-Ava-OH), a valuable building block in peptide synthesis and drug development. This compound serves as a linker or spacer in various peptide-based molecules and bioconjugates. This document details the chemical properties, synthesis protocols, purification methods, and characterization of this compound, presenting quantitative data in accessible tables and visualizing workflows with clear diagrams.
Compound Profile: this compound
This compound is a white to off-white powder at room temperature. Its key physicochemical properties are summarized in the table below. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| Synonyms | N-(9-Fluorenylmethyloxycarbonyl)-5-amino-pentanoic acid, 5-(Fmoc-amino)valeric acid, 5-(Fmoc-amino)pentanoic acid | |
| CAS Number | 123622-48-0 | |
| Molecular Formula | C₂₀H₂₁NO₄ | |
| Molecular Weight | 339.39 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 137-145 °C | |
| Purity (Typical) | ≥98% (HPLC) | |
| Storage Conditions | 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved by the N-protection of 5-aminovaleric acid using an activated Fmoc reagent. Two common methods are presented below, utilizing either N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl).
Method 1: Synthesis using Fmoc-OSu
This method is widely used due to the high reactivity and good handling properties of Fmoc-OSu. The reaction proceeds with a high yield and produces a product of sufficient purity for many applications, often requiring minimal purification.
Experimental Protocol:
-
Dissolution: Dissolve 5-aminovaleric acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Fmoc-OSu: To the solution, add Fmoc-OSu (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: The crude product is typically obtained as a slightly yellow, sticky oil. For many applications, this can be used directly. For higher purity, proceed to the purification step.
A reported synthesis using this method achieved a yield of 90% .
Method 2: Synthesis using Fmoc-Cl
This is a more traditional method for Fmoc protection. It is crucial to control the reaction conditions to avoid the formation of undesired byproducts.
Experimental Protocol:
-
Dissolution: Dissolve 5-aminovaleric acid (1 equivalent) in a suitable aqueous or mixed aqueous/organic solvent system (e.g., 10% sodium carbonate solution and dioxane).
-
Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1 equivalent) in a solvent like dioxane to the cooled reaction mixture (0-5 °C) while stirring vigorously.
-
Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
Quantitative Data for Synthesis:
| Parameter | Method 1 (Fmoc-OSu) | Method 2 (Fmoc-Cl) |
| Starting Materials | 5-Aminovaleric acid, Fmoc-OSu, DMF | 5-Aminovaleric acid, Fmoc-Cl, Sodium Carbonate, Dioxane, Water |
| Reaction Time | 1 hour | Several hours |
| Typical Yield | 90% | Variable, typically 70-90% |
Purification of this compound
For applications requiring high purity, such as in peptide synthesis for pharmaceutical applications, the crude this compound must be purified. Recrystallization is the most common and effective method.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol, or a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of a cold solvent in which the product is sparingly soluble (e.g., hexane or a cold mixture of the recrystallization solvent).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
The choice of solvent system is critical and may require some optimization. Common systems for Fmoc-amino acids include ethyl acetate/hexane and ethanol/water.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.02 (br s, 1H), 7.86 (d, 2H), 7.67 (d, 2H), 7.39 (t, 2H), 7.31 (t, 2H), 7.26 (t, 1H), 4.28 (d, 2H), 4.19 (t, 1H), 2.97 (dd, 2H), 2.19 (t, 2H), 1.43 (br m, 4H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 174.9, 156.7, 144.4, 141.2, 128.0, 127.5, 125.6, 120.5, 65.6, 47.2, 33.8, 29.3, 22.2 |
| HPLC | A single major peak with a purity of ≥98% |
| Mass Spectrometry (m/z) | Calculated for C₂₀H₂₁NO₄: 339.15; found e.g., 701.3 [2M+Na]⁺ |
Experimental and Logical Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Flow from Reagents to Final Product.
An In-depth Technical Guide to the Solubility of Fmoc-5-Aminovaleric Acid (Fmoc-5-Ava-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(9-Fluorenylmethyloxycarbonyl)-5-aminovaleric acid (Fmoc-5-Ava-OH), a commonly used building block in peptide synthesis and drug development.[1][2] Understanding the solubility of this reagent is critical for its effective use in various synthetic and analytical procedures.
Core Properties of this compound
This compound is a white to off-white powder with a molecular weight of 339.39 g/mol .[3] Its structure, featuring a bulky, hydrophobic Fmoc protecting group and a more polar aminovaleric acid chain, results in varied solubility across different solvent systems.
Solubility Profile of this compound
| Solvent | Chemical Class | Expected Solubility | Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used as a primary solvent for peptide synthesis involving Fmoc-protected amino acids. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Another common solvent for dissolving Fmoc-amino acids; may require gentle heating to achieve high concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often used interchangeably with DMF in peptide synthesis protocols. |
| PolarClean™ | Green Solvent | > 0.4 M | A study on various Fmoc-amino acids demonstrated high solubility (>0.4 M, with most >0.9 M) in this eco-friendly solvent.[1][4] |
| Dichloromethane (DCM) | Nonpolar | Moderate to Low | May be used in some applications, but solubility is generally lower than in polar aprotic solvents. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Limited solubility is expected. |
| Methanol (MeOH) | Polar Protic | Low | The presence of the large, nonpolar Fmoc group limits solubility in protic solvents like methanol. |
| Water | Polar Protic | Very Low / Insoluble | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions without additives.[5] |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
This section outlines a standardized protocol for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.
1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
2. Materials and Equipment:
-
This compound (solid powder, purity ≥98%)[2]
-
Solvent of interest (e.g., DMF, DMSO, Acetonitrile)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, compatible with the solvent)
3. Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 2 mL). Ensure there is undissolved solid at the bottom.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards by HPLC. The Fmoc group has a strong UV absorbance, typically monitored around 265 nm or 301 nm.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate key processes relevant to the study and application of this compound.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Caption: Logical Workflow for Compound Solubility Assessment.
References
Fmoc-5-Ava-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-Aminovaleric acid (Fmoc-5-Ava-OH) is a widely utilized building block in solid-phase peptide synthesis (SPPS) and various applications within drug development and discovery. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a five-carbon amino acid linker, makes it a versatile tool for introducing spacing elements into peptide sequences and for the development of complex molecular architectures. This guide provides an in-depth overview of the safety and handling procedures necessary for the responsible use of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 123622-48-0 | [1] |
| Molecular Formula | C₂₀H₂₁NO₄ | [2][1] |
| Molecular Weight | 339.39 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (HPLC) | [2] |
| Melting Point | 137-145 °C | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents like DMF and DCM. |
Safety and Hazard Information
GHS Hazard Classification (Anticipated)
Based on analogous compounds, this compound is anticipated to fall under the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Note: This classification is based on data for structurally related compounds and should be used as a guideline. Always refer to the supplier-specific SDS for the most accurate information.
Handling Precautions
Safe handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key handling steps from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
To mitigate the risk of exposure, the following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | NIOSH-approved respirator if dust is generated and ventilation is inadequate. |
| Skin and Body Protection | Laboratory coat. |
Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and emergency measures should be taken.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Fire-Fighting Measures
This compound is a combustible solid. In the event of a fire:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
For spills of this compound powder:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE.
-
Containment and Cleanup: Gently sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Experimental Protocols
This compound is primarily used in solid-phase peptide synthesis. The following are generalized protocols for its application.
General Protocol for Coupling this compound to an Amino-Resin
This protocol outlines the standard procedure for attaching this compound to a resin-bound peptide with a free amino group.
Materials:
-
This compound
-
Peptide-bound resin
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in the reaction solvent (e.g., DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the peptide.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in the reaction solvent.
-
Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the this compound solution to pre-activate the carboxylic acid.
-
Add the activated this compound solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.
Workflow for Peptide Synthesis using this compound
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating this compound.
Caption: Cyclical workflow for incorporating this compound in SPPS.
Storage and Disposal
Proper storage and disposal are essential for maintaining the integrity of this compound and ensuring environmental safety.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
The recommended storage temperature is between 2°C and 8°C.[2]
-
Keep away from strong oxidizing agents and strong acids.[3]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[3] Chemical waste should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a valuable reagent for chemical and pharmaceutical research. Adherence to the safety, handling, and disposal guidelines outlined in this technical guide is paramount for the protection of laboratory personnel and the environment. Researchers should always consult the most current Safety Data Sheet provided by the supplier and be fully aware of the potential hazards before commencing any experimental work.
References
An In-depth Technical Guide to Fmoc-5-Ava-OH: Suppliers, Pricing, and Applications in Peptide and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-5-aminovaleric acid (Fmoc-5-Ava-OH), a key building block in modern synthetic chemistry. This document details commercially available suppliers, current pricing, and in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS) and its emerging role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is an α,ω-amino acid derivative where the amino group is protected by the base-labile Fmoc group. This structure makes it an ideal spacer or linker in the synthesis of complex molecules.
| Property | Value |
| CAS Number | 123622-48-0 |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in DMF and other organic solvents |
| Storage | 2-8°C |
Suppliers and Pricing
The availability and cost of this compound can vary between suppliers and are dependent on the quantity purchased. The following table summarizes pricing information from several prominent chemical suppliers. Prices are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Number | Quantity | List Price (USD) |
| Sigma-Aldrich | 04066 | 1 g | $71.62 |
| 5 g | $310.00 | ||
| Thermo Scientific Chemicals | H66264.03 | 1 g | $48.50 |
| Fisher Scientific | AAH6626403 | 1 g | $85.62 |
| AAH6626406 | 5 g | $287.74 | |
| AAH6626414 | 25 g | $1,226.89 | |
| Chemenu | CM275369 | 25 g | $220.00 |
| American Custom Chemicals Corporation | CHM0012435 | 5 g | $1360.59 |
Note: This pricing information is based on data available in late 2025 and is for informational purposes only. Please consult the suppliers' websites for the most current pricing.
Applications in Synthesis
This compound is a versatile building block with primary applications in two key areas of drug discovery and development: as a spacer in peptide synthesis and as a flexible linker in the construction of PROTACs.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be incorporated into a peptide sequence to introduce a flexible spacer between amino acid residues or between a peptide and a label or drug molecule. The general workflow for incorporating this compound into a growing peptide chain on a solid support is outlined below.
Figure 1. General workflow for the incorporation of this compound in solid-phase peptide synthesis.
This protocol describes the manual coupling of this compound to a Rink Amide resin, a common solid support for the synthesis of peptide amides.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (100 mg, 1 equivalent) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (2 mL) to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (2 mL) and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF (1.5 mL).
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group on the 5-Ava moiety and the coupling of the next Fmoc-protected amino acid in the sequence.
PROTAC Synthesis
This compound is increasingly used as a flexible linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand in the synthesis of PROTACs. The length and flexibility of the linker are critical for the formation of a stable ternary complex and subsequent target protein degradation. The aminovaleric acid backbone provides a synthetically versatile and flexible chain.
The synthesis of a PROTAC on a solid support can be conceptualized as follows:
Figure 2. Conceptual workflow for solid-phase PROTAC synthesis using this compound as a linker.
Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system.
Figure 3. PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a fundamental building block for researchers in peptide chemistry and drug discovery. Its utility as a flexible spacer in peptides and as a linker in the burgeoning field of PROTACs makes it an indispensable tool. This guide provides the foundational knowledge regarding its procurement and application, enabling scientists to effectively integrate this versatile molecule into their synthetic strategies. For specific applications, optimization of the provided protocols may be necessary to achieve desired yields and purity.
Methodological & Application
Application Notes and Protocols for Fmoc-5-Ava-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-α-Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) in solid-phase peptide synthesis (SPPS). This versatile building block is commonly utilized as a flexible spacer or linker to introduce specific spatial arrangements within peptides or to conjugate other molecules, such as drugs or dyes, to a peptide sequence.
Introduction to this compound in SPPS
This compound is a non-proteinogenic amino acid derivative that serves as a valuable tool in peptide chemistry. Its linear five-carbon chain provides a flexible spacer that can be incorporated into a peptide sequence to modulate biological activity, improve pharmacokinetic properties, or facilitate the attachment of payloads in the development of peptide-drug conjugates. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[1][2]
The use of Fmoc chemistry in SPPS is the preferred method for peptide synthesis due to its milder reaction conditions compared to the traditional Boc/Benzyl approach.[1][2] The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while the side-chain protecting groups and the linker to the solid support are acid-labile, ensuring orthogonality.[3][4]
Key Applications of this compound
-
Flexible Spacer: Introduction of a hydrophilic and flexible spacer to separate functional domains of a peptide or to move a conjugated molecule away from the peptide backbone.
-
Linker for Conjugation: Serves as an attachment point for various molecules, including small molecule drugs, fluorescent dyes, and polyethylene glycol (PEG) chains.
-
Modification of Pharmacokinetics: The inclusion of 5-Ava can alter the solubility, stability, and overall pharmacokinetic profile of a peptide therapeutic.
-
Peptide Cyclization: Can be used as a component in the backbone for head-to-tail or side-chain cyclization of peptides.
Data Presentation: Physicochemical Properties and Typical Coupling Parameters
The successful incorporation of this compound into a growing peptide chain is dependent on its physicochemical properties and the chosen coupling conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | Manufacturer's Certificate of Analysis |
| Molecular Weight | 339.39 g/mol | Manufacturer's Certificate of Analysis |
| Appearance | White to off-white powder | Manufacturer's Certificate of Analysis |
| Purity (HPLC) | ≥98% | Manufacturer's Certificate of Analysis |
| Melting Point | 137-145 °C | Manufacturer's Certificate of Analysis |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents | General knowledge of Fmoc-amino acids |
| Coupling Parameter | Recommended Conditions |
| Resin | Compatible with all standard Fmoc-SPPS resins (e.g., Wang, Rink Amide, 2-Chlorotrityl chloride). The choice of resin depends on the desired C-terminal functionality (acid or amide).[3] |
| Activation Method | Standard carbodiimide activation (e.g., DIC/Oxyma) or onium salt-based activation (e.g., HBTU/DIPEA, HATU/DIPEA). Due to the lack of steric hindrance, standard coupling protocols are generally effective. |
| Equivalents (vs. Resin) | This compound: 3-5 eq.Coupling Reagent (e.g., HBTU, HATU): 2.9-4.5 eq.Base (e.g., DIPEA, NMM): 6-10 eq. |
| Solvent | High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). |
| Coupling Time | 1-2 hours at room temperature. Reaction completion can be monitored using a qualitative ninhydrin (Kaiser) test.[5] |
| Expected Coupling Efficiency | >99%. As a non-sterically hindered amino acid, this compound is expected to couple with high efficiency under standard conditions.[6] Note: This is an illustrative value based on typical efficiencies for non-hindered amino acids. Actual efficiency may vary depending on the specific sequence and synthesis conditions. |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Swelling and Preparation
Objective: To swell the solid support resin to ensure optimal accessibility of reactive sites.
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the swollen resin.
Protocol 2: Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.
Protocol 3: Coupling of this compound
Objective: To couple this compound to the deprotected N-terminus of the peptide chain.
Method A: HBTU/DIPEA Activation
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
Method B: DIC/Oxyma Activation
-
In a separate vial, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 4: Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v).[7]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Simplified logical relationship of the coupling reaction in SPPS.
References
- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Fmoc-5-Ava-OH as a Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.
Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a valuable building block for the synthesis of PROTAC linkers. The 5-carbon alkyl chain provides a flexible spacer to orient the warhead and the E3 ligase ligand for optimal ternary complex formation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for controlled, stepwise synthesis, while the carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing an this compound derived linker.
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs with 5-atom alkyl linkers, similar to the one derived from 5-aminovaleric acid.
| PROTAC ID | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC-Ava-1 | IRAK4 | Cereblon | 5 | 151 | >90 | PBMC | [] |
| PROTAC-Ava-2 | BTK | Cereblon | ~5 | <10 | >85 | Mino | [2] |
| PROTAC-Ava-3 | BRD4 | VHL | 5 | 5 | >95 | HEK293T | [3] |
| PROTAC-Ava-4 | HDAC3 | VHL | ~5 | 440 | 77 | HCT116 | [4] |
Signaling Pathway: IRAK4 Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in the innate immune signaling pathway. Its activation upon Toll-like receptor (TLR) or Interleukin-1 receptor (IL-1R) stimulation leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. A PROTAC targeting IRAK4 can induce its degradation, thereby inhibiting these inflammatory responses.[][5]
Caption: IRAK4 signaling pathway and its degradation by a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a 5-Aminovaleric Acid Linker
This protocol describes a representative synthetic route for coupling a POI ligand (warhead) and an E3 ligase ligand using this compound as the linker building block. The synthesis involves standard amide bond formations and Fmoc deprotection.
Experimental Workflow:
Caption: General workflow for PROTAC synthesis using this compound.
Materials:
-
This compound
-
Amine-functionalized POI ligand (Warhead-NH2)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for final deprotection if necessary
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Coupling of this compound to the POI Ligand:
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Fmoc-protected linker-warhead conjugate.
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-protected conjugate in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine.
-
The resulting crude amine is typically used in the next step without further purification.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate from the previous step (1.0 equivalent) in DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Work up the reaction as described in step 1.
-
Purify the final PROTAC by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the procedure to assess the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a desired period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of the PROTAC on a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a method to assess the formation of the ternary complex (POI-PROTAC-E3 ligase) using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant target protein (POI)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Synthesized PROTAC
-
SPR running buffer
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
In a separate experiment, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase surface.
-
The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary complex interactions.
-
The cooperativity of ternary complex formation can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.[10][]
-
Protocol 5: In Vitro Ubiquitination Assay
This protocol is designed to directly measure the PROTAC-induced ubiquitination of the target protein.
Materials:
-
Purified recombinant target protein (POI)
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody and anti-POI antibody
Procedure:
-
Ubiquitination Reaction:
-
Set up a reaction mixture containing the POI, E1, E2, E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using an anti-POI antibody to detect the unmodified and poly-ubiquitinated forms of the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be observed in the presence of an active PROTAC.
-
Alternatively, an anti-ubiquitin antibody can be used to detect all ubiquitinated species.[12][13]
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific target, cell lines, and reagents.
References
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Fmoc-5-Ava-OH in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a versatile bifunctional linker molecule widely employed in bioconjugation, peptide synthesis, and drug development.[1] Its structure features a five-carbon aliphatic chain that provides a flexible spacer, a terminal carboxylic acid group for amide bond formation, and a fluorenylmethoxycarbonyl (Fmoc) protected amine group. This Fmoc protection makes it particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of complex biomolecules.[2][3]
These application notes provide detailed protocols and technical information for the effective use of this compound as a linker in various bioconjugation techniques, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Principle of Application
The utility of this compound in bioconjugation stems from its ability to act as a stable and flexible bridge between two molecular entities. The typical workflow involves:
-
Incorporation: The carboxylic acid end of this compound is coupled to a primary amine on a solid support or a molecule of interest (e.g., a peptide or a small molecule drug) using standard peptide coupling chemistry.
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amine of the valeric acid linker is removed under basic conditions, typically with piperidine, exposing a primary amine.
-
Conjugation: This newly exposed amine serves as a reactive handle for conjugation to a second molecule, such as an antibody, a protein ligand, or a surface. This final conjugation step is often achieved through the formation of a stable amide bond.
The 5-carbon chain of the aminovaleric acid linker offers sufficient spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities.
Applications
This compound is a key building block in the development of sophisticated bioconjugates:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The stability of the linker in systemic circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety.[4]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
-
Surface Immobilization of Biomolecules: The terminal amine of the deprotected 5-Ava-OH linker can be used to covalently attach peptides, proteins, or other biomolecules to surfaces for applications in biosensors, diagnostics, and affinity chromatography.
-
Peptide Modification: It can be used to introduce a flexible spacer within a peptide sequence or to attach labels such as fluorescent dyes or biotin.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound onto a resin-bound peptide.
Materials:
-
Rink Amide resin pre-loaded with the C-terminal amino acid of the target peptide
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Peptide Synthesis: Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS cycles of deprotection, washing, coupling, and washing.
-
Fmoc Deprotection of the N-terminal Amino Acid:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution and shake for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
-
Once complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the Fmoc group from the 5-Ava linker, exposing the terminal primary amine.
-
-
Cleavage and Deprotection (Optional, if the final product is a peptide-linker conjugate):
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide-linker conjugate in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Conjugation of a 5-Ava-Linked Peptide to an Antibody (ADC Synthesis)
This protocol describes the conjugation of a peptide-linker construct (with a free amine on the linker) to an antibody via its lysine residues using an amine-reactive crosslinker.
Materials:
-
Purified monoclonal antibody (e.g., in PBS, pH 7.4)
-
Peptide-5-Ava-NH2 conjugate (from Protocol 1)
-
NHS-ester crosslinker (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) if further modification is needed, or direct NHS-ester activation of a payload. For direct conjugation, an amine-reactive payload is used.
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Activation of Payload (if necessary): If the payload to be attached to the linker has a carboxylic acid, it can be activated to an NHS ester using EDC and NHS.
-
Conjugation Reaction:
-
Dissolve the amine-reactive payload (e.g., payload-NHS ester) in DMF or DMSO.
-
Slowly add the activated payload solution to the antibody solution with gentle stirring. A molar excess of 5-20 fold of the payload-linker per antibody is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification of the ADC:
-
Purify the resulting ADC using a SEC column to remove unconjugated payload-linker and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
Protocol 3: Synthesis of a PROTAC using a 5-Ava Linker
This protocol outlines the final coupling step in a PROTAC synthesis, where a warhead-linker intermediate with a free amine is coupled to an E3 ligase ligand with a carboxylic acid.
Materials:
-
Warhead-5-Ava-NH2 intermediate
-
E3 ligase ligand with a terminal carboxylic acid (e.g., a VHL or CRBN ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of E3 Ligand:
-
Dissolve the E3 ligase ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the Warhead-5-Ava-NH2 intermediate (1.1 equivalents) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final PROTAC.
-
-
Characterization:
Quantitative Data Presentation
The performance of a bioconjugate is highly dependent on the properties of the linker. Below are tables summarizing key quantitative data for linkers similar to 5-aminovaleric acid.
Table 1: Comparative Stability of Different Linker Chemistries in Plasma
| Linker Type | Cleavage Mechanism | Plasma Half-life (t₁/₂) | Reference |
| Amide (non-cleavable) | Proteolytic degradation of antibody | Very high (days to weeks) | [10][11] |
| Hydrazone | Acid-labile | ~2 days in human plasma | [10] |
| Disulfide | Reduction | Variable, can be unstable | [12] |
| Valine-Citrulline Peptide | Cathepsin B cleavage | High (>7 days) | [12][13] |
| Silyl Ether | Acid-labile | >7 days in human plasma | [10] |
Table 2: Typical Drug-to-Antibody Ratios (DAR) for ADCs
| Conjugation Method | Target Residue | Typical DAR Range | Key Characteristics |
| Lysine Conjugation | Lysine | 0-8 (heterogeneous) | Well-established, can lead to a mixture of species. |
| Cysteine Conjugation (native) | Cysteine | 0-8 (heterogeneous) | Requires reduction of interchain disulfides. |
| Site-Specific Conjugation | Engineered Cysteine or Unnatural Amino Acid | 2 or 4 (homogeneous) | Produces a more defined and consistent product. |
Table 3: PROTAC Performance Metrics
| Parameter | Description | Typical Range | Analytical Method |
| DC₅₀ | Concentration for 50% protein degradation | nM to µM | Western Blot, ELISA, Mass Spectrometry[8] |
| Dₘₐₓ | Maximum percentage of protein degradation | 50-95% | Western Blot, ELISA, Mass Spectrometry[8] |
| Ternary Complex Kᴅ | Dissociation constant of the Target-PROTAC-E3 complex | nM to µM | SPR, ITC, TR-FRET[14][15][16] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. lcms.cz [lcms.cz]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. o2hdiscovery.co [o2hdiscovery.co]
Fmoc-5-Aminovaleric Acid (Fmoc-5-Ava-OH) in Drug Development and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a versatile bifunctional molecule widely employed in drug development and discovery. Its structure, featuring a lipophilic fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a terminal carboxylic acid, makes it an ideal building block for solid-phase peptide synthesis (SPPS) and as a flexible linker in complex drug modalities.[1][2] The 5-carbon chain of the aminovaleric acid provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of the parent molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide synthesis, bioconjugation, and the construction of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a white to off-white powder with good solubility in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[2] The incorporation of the 5-aminovaleric acid linker can influence the overall physicochemical properties of the resulting molecule, such as its hydrophobicity, flexibility, and steric hindrance, which in turn can affect its biological activity and pharmacokinetic profile.
| Property | Value | Reference |
| Synonyms | Fmoc-5-aminopentanoic acid, Fmoc-Ape-OH | [2] |
| CAS Number | 123622-48-0 | [2] |
| Molecular Formula | C20H21NO4 | [2] |
| Molecular Weight | 339.39 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | 2-8 °C | [2] |
Applications in Drug Discovery and Development
This compound serves as a crucial component in several areas of drug discovery:
-
Peptide Synthesis: It can be incorporated into peptide sequences as a spacer to mimic or replace natural amino acid residues, or to introduce flexibility.[1]
-
Linker in Bioconjugates: It is widely used as a linker to connect different molecular entities, such as peptides, small molecules, and antibodies in the development of antibody-drug conjugates (ADCs).[]
-
PROTACs: The 5-aminovaleric acid moiety is a common component of linkers in Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce targeted protein degradation.[4][5] The linker's length and composition are critical for the efficacy of the PROTAC.
-
Peptide Libraries: Its use facilitates the generation of diverse peptide libraries for screening and identifying new therapeutic leads.[1]
Experimental Protocols
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Peptide Elongation: Repeat steps 2-4 for the subsequent Fmoc-protected amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data (Representative):
| Parameter | Value |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Coupling Efficiency (per step) | >99% (as determined by Kaiser test or HPLC analysis of a small cleavage) |
| Overall Crude Yield | 70-90% |
| Purity after HPLC | >95% |
Protocol 2: Synthesis of a PROTAC using this compound as a Linker Component
This protocol outlines a general strategy for the synthesis of a PROTAC where this compound is part of the linker connecting a warhead for the protein of interest (POI) and a ligand for an E3 ligase. This example assumes a solid-phase synthesis approach.
Materials:
-
Appropriate solid support (e.g., Rink Amide resin)
-
Fmoc-protected linker component (e.g., Fmoc-amino-PEG-acid)
-
This compound
-
Warhead for POI with a suitable functional group for coupling
-
E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group for coupling
-
Standard SPPS reagents (as in Protocol 1)
Procedure:
-
Resin Functionalization: Attach the first part of the linker (e.g., a PEG spacer) to the resin using standard SPPS coupling methods.
-
Fmoc Deprotection: Remove the Fmoc group from the linker on the resin.
-
Coupling of this compound: Couple this compound to the deprotected linker on the resin as described in Protocol 1, step 3.
-
Fmoc Deprotection: Remove the Fmoc group from the 5-Ava moiety.
-
Warhead Coupling: Couple the warhead for the POI to the deprotected amine of the 5-Ava linker.
-
Cleavage from Resin: Cleave the warhead-linker construct from the resin.
-
E3 Ligase Ligand Coupling (Solution Phase):
-
Activate the carboxylic acid of the cleaved warhead-linker construct.
-
React the activated construct with an amine-functionalized E3 ligase ligand in solution.
-
-
Purification: Purify the final PROTAC molecule using RP-HPLC.
-
Characterization: Confirm the structure and purity of the PROTAC using NMR, MS, and HPLC.
Quantitative Data (Representative):
| Parameter | Value |
| Overall Yield (multi-step) | 10-30% |
| Purity after HPLC | >98% |
| Identity Confirmation | Consistent with expected NMR and MS data |
Visualizations
Experimental Workflow: Incorporation of this compound in SPPS
References
- 1. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound =98.0 HPLC 123622-48-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Fmoc Deprotection of 5-Aminovaleric Acid (5-Ava-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminovaleric acid (5-Ava-OH) is a valuable non-proteinogenic amino acid linker used in peptide synthesis and drug development to introduce spacing and flexibility into peptide chains and other molecular constructs.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a commonly employed Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base.[2] This application note provides a detailed protocol for the efficient deprotection of Fmoc-5-Ava-OH, a critical step for the subsequent coupling of the next amino acid in the sequence. The protocol outlines the chemical basis of the reaction, necessary reagents and equipment, a step-by-step procedure, and methods for monitoring the reaction's completion.
Core Principles of Fmoc Deprotection
The removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction.[3] A secondary amine, most commonly piperidine, acts as the base that abstracts the acidic proton from the C9 carbon of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid, along with carbon dioxide.[3] The excess piperidine in the reaction mixture then traps the reactive DBF to form a stable adduct, which is subsequently washed away.[2][4] The progress of the deprotection can be monitored by measuring the UV absorbance of this dibenzofulvene-piperidine adduct.[2][5]
Experimental Protocol: Fmoc Deprotection of Resin-Bound 5-Ava-OH
This protocol details the manual deprotection of this compound attached to a solid support (e.g., rink amide resin) at a 0.1 mmol scale. Adjust volumes accordingly for different synthesis scales.
Materials and Equipment:
-
This compound loaded resin
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or bubbler for agitation
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
UV-Vis Spectrophotometer (for monitoring)
-
Standard laboratory glassware and personal protective equipment
Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh for optimal performance.
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF (approximately 10 mL/g of resin) for at least 30 minutes in the synthesis vessel.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (e.g., 5 mL for a 0.1 mmol synthesis). Agitate the mixture using a shaker or by bubbling with an inert gas (e.g., nitrogen) for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin and agitate for 10-20 minutes.
-
Monitoring (Optional but Recommended): Collect the filtrate from the second deprotection step. Dilute a small aliquot with DMF and measure the UV absorbance at approximately 301 nm. A strong absorbance indicates the presence of the dibenzofulvene-piperidine adduct and successful Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with approximately 10 mL/g of resin for 1-2 minutes each) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
DCM Wash (Optional): Perform a final wash with DCM (2-3 times) to prepare the resin for the subsequent coupling step, especially if the next coupling reaction is sensitive to residual DMF.
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Fmoc deprotection of 5-Ava-OH.
| Parameter | Recommended Value | Range | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | 5-30% | 20% is the most common and effective concentration.[2][4] |
| Reaction Time (First) | 3 minutes | 1-5 minutes | A short initial deprotection helps to break up any resin aggregation. |
| Reaction Time (Second) | 15 minutes | 10-20 minutes | Ensures complete removal of the Fmoc group.[4] |
| Reaction Temperature | Room Temperature | N/A | The reaction is typically performed at ambient temperature. |
| Washing Solvent | DMF | N/A | DMF is the standard solvent for washing post-deprotection. |
| Number of Washes | 5-7 times | 5-10 times | Thorough washing is crucial to remove all traces of piperidine. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or degraded deprotection reagent. | Increase the second deprotection time to 30 minutes. Prepare a fresh solution of 20% piperidine in DMF. |
| Peptide Deletion Sequences | Incomplete deprotection in the previous cycle. | Ensure thorough washing after deprotection to remove all piperidine, which can neutralize the subsequent coupling reagents. |
| Side Reactions | Prolonged exposure to piperidine (rare for 5-Ava-OH). | Adhere to the recommended deprotection times. |
Visualizing the Workflow
The following diagram illustrates the key steps in the Fmoc deprotection protocol for 5-Ava-OH.
Caption: Experimental workflow for Fmoc deprotection of 5-Ava-OH.
Conclusion
This protocol provides a reliable and efficient method for the deprotection of this compound in solid-phase peptide synthesis. Adherence to the outlined steps, particularly the reaction times and thorough washing, is critical for achieving a high yield of the deprotected amine, which is essential for the successful synthesis of the target peptide or molecule. The principles and procedures described herein are fundamental for any researcher working with Fmoc-protected amino acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Fmoc-5-Aminovaleric Acid (Fmoc-5-Ava-OH) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) in solid-phase peptide synthesis (SPPS). This document outlines the properties of this compound, detailed experimental protocols for its coupling, and methods for assessing coupling efficiency.
Introduction
Fmoc-5-aminovaleric acid (this compound) is a widely utilized building block in peptide synthesis.[1] It serves as a flexible linker or spacer within a peptide sequence, enabling the modification of peptide properties such as solubility, stability, and biological activity. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2] Its linear, non-chiral structure and flexibility make it a versatile tool for creating complex peptide architectures and peptidomimetics.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 123622-48-0 | [1] |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 339.39 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% (by HPLC) | [1] |
| Melting Point | 137-145 °C | [3] |
| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) | |
| Storage | 2-8°C | [3] |
Coupling Efficiency of this compound
While direct quantitative data for the coupling efficiency of this compound is not extensively published, its structural characteristics as a flexible, non-sterically hindered amino acid suggest that it generally couples with high efficiency. The choice of coupling reagent is a critical factor in achieving optimal yields. The following table provides a comparative overview of common coupling reagents and their typical efficiencies, extrapolated from data for standard and sterically hindered amino acids in Fmoc-SPPS.[2]
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Expected Coupling Yield (%) | Advantages | Disadvantages |
| Carbodiimides | DIC/HOBt | 60 - 120 | 97 - 99 | Cost-effective, low risk of racemization. | Slower reaction rates compared to other reagents. |
| Aminium/Uronium Salts | HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation side reaction if used in excess. |
| Aminium/Uronium Salts | HATU | 20 - 45 | > 99.5 | Highly reactive, excellent for difficult couplings, low racemization. | Higher cost, potential for guanidinylation. |
| Phosphonium Salts | PyBOP | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be challenging to remove in solution-phase synthesis. |
| Aminium/Uronium Salts | COMU | 20 - 45 | > 99.5 | Very high reactivity, produces safer byproducts than benzotriazole-based reagents. | Higher cost. |
Experimental Protocols
Materials
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[4]
-
Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: (e.g., HATU, HOBt, DIC)
-
Activator Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation/Washing: Cold diethyl ether
Protocol for Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.[5]
-
-
Monitoring Deprotection (Optional but Recommended):
-
Perform a qualitative Kaiser test on a small sample of resin beads. A positive test (blue beads) indicates the presence of free primary amines and successful Fmoc deprotection.
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and an additive if required (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add the activator base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.[5]
-
-
Monitoring Coupling (Optional but Recommended):
-
After the coupling reaction, take a small sample of the resin and wash it thoroughly.
-
Perform a Kaiser test. A negative test (colorless or yellowish beads) indicates that the coupling reaction is complete. If the test is positive, the coupling step should be repeated.
-
-
Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (MS).[6][7]
Visualization of Workflows and Pathways
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Decision workflow for monitoring coupling efficiency using the Kaiser test.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin [mdpi.com]
- 7. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Fmoc-5-Ava-OH in Medicinal Chemistry: A Linker for Enhanced Drug Design
Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) has emerged as a crucial building block in medicinal chemistry, primarily utilized as a flexible linker in the synthesis of complex biomolecules and targeted therapeutics. Its aliphatic chain and orthogonal protecting groups offer chemists precise control over the spatial arrangement of functional moieties, significantly impacting the efficacy and pharmacokinetic properties of novel drug candidates.
This compound is a derivative of 5-aminovaleric acid, a naturally occurring amino acid, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows, a cornerstone of modern drug discovery.[1][2] The Fmoc group can be readily removed under mild basic conditions, exposing a reactive amine for further conjugation, while the carboxylic acid end allows for amide bond formation. This versatility makes it an ideal component for constructing linkers in various drug modalities, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide-drug conjugates.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The nature of this linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
This compound serves as a fundamental unit in the construction of flexible alkyl linkers for PROTACs. The length and composition of the linker are paramount for optimal degradation activity. While extensive research has highlighted the importance of linker length, with polyethylene glycol (PEG) linkers being widely studied, the use of simple alkyl chains derived from building blocks like this compound offers a more hydrophobic and potentially more rigid alternative.
One notable example involves a selective Bruton's tyrosine kinase (BTK) degrader which demonstrated a half-maximal degradation concentration (DC50) of 7.0 nM in JeKo-1 cells.[3][4] While the exact composition of the linker in this specific PROTAC is not detailed as being directly synthesized from this compound, it exemplifies the potency that can be achieved with carefully designed linkers in this class of therapeutics. The synthesis of such linkers often involves the stepwise addition of building blocks like this compound to achieve the desired length and chemical properties.
The general workflow for synthesizing a PROTAC often involves solid-phase or solution-phase synthesis where the linker is assembled by sequentially coupling amino acids or other bifunctional molecules.
Application in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates
In peptide-drug conjugates, where a peptide is used to target a specific receptor, this compound can be used to extend the peptide chain and attach a therapeutic payload. This allows for the precise positioning of the drug and can influence the overall pharmacological properties of the conjugate.
Application in Neuroscience
This compound has also found applications in the field of neuroscience. It has been used in the synthesis of fatty acid-based dimeric peptides that act as inhibitors of the postsynaptic density protein-95 (PSD-95).[5] PSD-95 is a scaffolding protein involved in the regulation of synaptic strength and plasticity, and its inhibition has been explored as a potential therapeutic strategy for various neurological disorders, including stroke and neuropathic pain. The 5-aminovaleric acid linker in these dimeric peptides provides the necessary spacing and flexibility for the two peptide motifs to bind effectively to their target.
Quantitative Data Summary
A direct quantitative comparison of linkers derived from this compound with other linker technologies like PEGs is not extensively available in the public domain. However, the importance of linker length and composition on the efficacy of PROTACs and ADCs is well-documented. The following table presents a conceptual comparison based on general principles of medicinal chemistry.
| Linker Type | Key Characteristics | Potential Impact on Efficacy |
| 5-Aminovaleric Acid (Alkyl) | Hydrophobic, relatively rigid | Can lead to improved cell permeability and metabolic stability. Optimal length is crucial for ternary complex formation in PROTACs. |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Enhances solubility and can improve pharmacokinetic properties. The flexibility may aid in ternary complex formation but can also lead to off-target effects if not optimized. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in solid-phase peptide synthesis, which is a foundational technique for the applications described above.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the basic steps for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay for ADCs
This protocol describes a general method to evaluate the efficacy of an ADC containing a linker derived from this compound.
Materials:
-
Cancer cell line expressing the target antigen
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Isotype control ADC (non-binding ADC)
-
Free cytotoxic drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, isotype control ADC, and the free cytotoxic drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound using a suitable curve-fitting software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Fmoc-5-Ava-OH: A Versatile Spacer for Enhanced Molecular Probe Performance
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the design and synthesis of sophisticated molecular probes for research, diagnostics, and therapeutic applications, the choice of a chemical spacer is a critical determinant of the final construct's performance. Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) has emerged as a widely utilized and versatile spacer, offering a balance of flexibility and hydrophobicity that can significantly enhance the properties of molecular probes. This five-carbon aliphatic chain, protected at its amine terminus with a fluorenylmethoxycarbonyl (Fmoc) group, is ideally suited for solid-phase peptide synthesis (SPPS) and other bioconjugation techniques.[1] Its applications span from the creation of fluorescent probes and antibody-drug conjugates (ADCs) to the development of targeted drug delivery systems.[2] This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound as a spacer in molecular probes.
Key Applications of this compound as a Spacer
This compound serves as a flexible linker to connect a targeting moiety (e.g., a peptide or a small molecule) to a functional unit (e.g., a fluorophore, a quencher, or a cytotoxic drug). The key advantages of employing this spacer include:
-
Spatial Separation: The five-carbon chain provides adequate distance between the two conjugated molecules, minimizing steric hindrance and preserving the biological activity of the targeting moiety and the functionality of the reporter or therapeutic agent.
-
Modulation of Physicochemical Properties: As a relatively hydrophobic linker, this compound can influence the solubility and aggregation properties of the final probe. This can be strategically used to enhance membrane permeability or to fine-tune the probe's interaction with its biological target.
-
Facilitation of Solid-Phase Synthesis: The Fmoc protecting group makes it highly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the straightforward and sequential assembly of complex molecular probes on a solid support.[1]
Data Presentation: Comparative Performance of Spacers
The selection of a spacer can have a profound impact on the binding affinity of a molecular probe to its target. The following table summarizes comparative data on the effect of different spacer types on the dissociation constant (Kd) of an aptamer-amphiphile targeting the cell surface protein fractalkine.
| Spacer Type | Spacer Moiety | Dissociation Constant (Kd) in nM | Fold Change in Affinity vs. Free Aptamer |
| No Spacer | - | 150 ± 20 | 7.5-fold decrease |
| Alkyl (Hydrophobic) | C12 (dodecylamine) | >200 | >10-fold decrease |
| C24 (tetracosanamine) | >200 | >10-fold decrease | |
| PEG (Hydrophilic) | PEG4 | 110 ± 20 | 5.5-fold decrease |
| PEG8 | 90 ± 10 | 4.5-fold decrease | |
| PEG24 | 70 ± 10 | 3.5-fold decrease | |
| Oligonucleotide | T5 (5-thymine) | 40 ± 10 | 2-fold decrease |
| T10 (10-thymine) | 20 ± 5 | No significant change | |
| A10 (10-adenine) | 20 ± 5 | No significant change | |
| Free Aptamer (Control) | - | 20 ± 2 | - |
Data adapted from a study on aptamer-amphiphiles. While this study did not use 5-aminovaleric acid specifically, the C12 and C24 alkyl spacers represent a similar class of hydrophobic linkers. The data illustrates that hydrophobic alkyl spacers can lead to a greater loss of binding affinity compared to more hydrophilic PEG or oligonucleotide spacers.[3] This highlights the importance of empirical testing to determine the optimal spacer for a given application.
Experimental Protocols
Protocol 1: General Procedure for Incorporating this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide with an N-terminal 5-aminovaleric acid spacer using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
-
Syringe for manual synthesis with a frit
-
Shaker
Methodology:
-
Resin Swelling: Place the Rink Amide resin in the synthesis syringe and wash with DMF (3 x 5 mL). Allow the resin to swell in DMF for at least 30 minutes.
-
Fmoc Deprotection of Resin: Drain the DMF. Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat with a fresh portion of 20% piperidine for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Incorporation of this compound Spacer:
-
After the final amino acid has been coupled and its Fmoc group removed, prepare an activated solution of this compound (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add this solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the 5-Ava spacer by treating the resin with 20% piperidine in DMF as described in step 2. This will leave a free amine at the end of the spacer for subsequent conjugation.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the cleavage mixture to collect the peptide solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: Solution-Phase Conjugation of a Fluorophore to a Peptide with a 5-Ava Spacer
This protocol describes the conjugation of a succinimidyl ester-activated fluorophore to the free amine of a purified peptide containing a 5-aminovaleric acid spacer.
Materials:
-
Purified peptide with an N-terminal 5-Ava spacer (containing a free amine)
-
Succinimidyl (NHS) ester-activated fluorophore (e.g., FITC, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vial
-
Stirring plate
-
Reverse-phase HPLC for purification
-
Mass spectrometer for analysis
Methodology:
-
Peptide Dissolution: Dissolve the purified peptide containing the 5-Ava spacer in a minimal amount of anhydrous DMF or DMSO.
-
Fluorophore Dissolution: In a separate vial, dissolve the NHS ester-activated fluorophore in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add the fluorophore solution to the peptide solution. A 1.2 to 1.5 molar excess of the fluorophore is typically used.
-
Add a small amount of DIPEA (2-3 equivalents relative to the peptide) to the reaction mixture to maintain a basic pH (around 8-9).
-
Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional): If there is excess reactive fluorophore, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris or glycine.
-
Purification: Purify the fluorescently labeled peptide from unreacted starting materials and byproducts using preparative RP-HPLC.
-
Analysis and Storage: Confirm the identity and purity of the final fluorescent probe by analytical RP-HPLC and mass spectrometry. Lyophilize the purified product and store it desiccated and protected from light at -20°C or -80°C.
Visualizations
Signaling Pathway: General Mechanism of a Targeted Fluorescent Probe
The following diagram illustrates the general principle of how a molecular probe, synthesized with a spacer like this compound, functions in a biological system to detect a specific target.
Caption: General mechanism of a targeted fluorescent probe.
Experimental Workflow: Synthesis of a Molecular Probe using this compound
This diagram outlines the key steps involved in the synthesis of a molecular probe using this compound as a spacer.
Caption: Workflow for molecular probe synthesis with this compound.
Logical Relationship: Impact of Spacer Choice on Probe Properties
This diagram illustrates the logical relationship between the choice of spacer and the resulting properties and performance of the molecular probe.
References
- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-5-Ava-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a widely utilized building block in solid-phase peptide synthesis (SPPS).[1] Its five-carbon backbone serves as a flexible spacer or linker within peptide sequences, enabling the synthesis of peptidomimetics, constrained peptides, and molecules with modified pharmacokinetic profiles. This document provides detailed application notes and protocols for the efficient and reliable incorporation of this compound using automated peptide synthesizers.
This compound is a white to off-white powder with a molecular weight of 339.4 g/mol .[1] It is compatible with standard Fmoc-based SPPS chemistries. These application notes will cover recommended synthesis parameters, comparative data for common coupling reagents, and optimized protocols for coupling, deprotection, and cleavage.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency in SPPS. While specific efficiency data for this compound is not extensively published, the following table summarizes the general performance of commonly used coupling reagents in Fmoc-SPPS, which can be extrapolated for the incorporation of this compound.
| Coupling Reagent | Class | Key Advantages | Typical Molar Excess (Reagent:Amino Acid:Base) | Typical Coupling Time (min) | Notes |
| HBTU/HATU | Aminium Salt | Fast kinetics, high efficiency, suitable for hindered couplings. | 4:4:8 | 30-60 | HATU is generally more reactive and can be beneficial for difficult couplings. |
| DIC/OxymaPure | Carbodiimide/ Additive | Cost-effective, low racemization, stable reagents. | 4:4:4 | 60-120 | Slower kinetics compared to aminium salts; may require longer coupling times. |
| PyBOP | Phosphonium Salt | High reactivity, particularly for hindered amino acids. | 4:4:8 | 30-60 | Can be more expensive than other options. |
Experimental Protocols
The following protocols are designed for standard automated peptide synthesizers and are based on established Fmoc-SPPS methodologies.
Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for your desired C-terminal chemistry (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Reagent: 20% piperidine in DMF (v/v).
-
Procedure:
-
Add the deprotection solution to the resin.
-
Agitate for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
This compound Coupling
This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide chain.
-
Reagents:
-
This compound (4 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, 3.95 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA, 8 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve this compound and the coupling reagent in DMF.
-
Add DIPEA to the solution to begin the activation of the carboxylic acid. Allow for a pre-activation time of 2-5 minutes.
-
Transfer the activated this compound solution to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature. For sequences with multiple contiguous 5-Ava units or other sterically hindered residues, a double coupling (repeating steps 3-4) is recommended to ensure complete reaction.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5-7 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.
-
Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes any side-chain protecting groups.
-
Reagent (Cleavage Cocktail): Reagent K is a common choice for peptides with a variety of sensitive residues.
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Automated SPPS workflow for this compound.
Caption: Simplified coupling reaction pathway.
References
Application Notes and Protocols for Fmoc-5-Ava-OH in Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a versatile bifunctional linker molecule widely employed in peptide synthesis, drug development, and bioconjugation.[1][2] Its structure, featuring a terminal carboxylic acid and a fluorenylmethoxycarbonyl (Fmoc) protected amine, makes it an ideal candidate for surface functionalization of biomaterials, biosensors, and drug delivery systems.[1][2] The aminovaleric acid backbone provides a flexible spacer, while the terminal functional groups allow for covalent attachment to a variety of surfaces and subsequent coupling of biomolecules.
This document provides detailed application notes and experimental protocols for the use of this compound in surface functionalization, including methods for immobilization, deprotection, and characterization.
Physicochemical Properties and Specifications
This compound is a white to off-white powder with the following properties:
| Property | Value | Reference |
| Synonyms | Fmoc-5-aminopentanoic acid, 5-(Fmoc-amino)pentanoic acid | [3] |
| CAS Number | 123622-48-0 | [3] |
| Molecular Formula | C20H21NO4 | [3] |
| Molecular Weight | 339.39 g/mol | [3] |
| Purity | ≥98.0% (HPLC) | |
| Melting Point | 137-145 °C | |
| Storage Temperature | 2-8°C |
Applications in Surface Functionalization
The primary application of this compound in this context is to introduce a protected amine functionality onto a surface. This is a key step in creating a versatile platform for the subsequent immobilization of peptides, proteins, antibodies, or other bioactive molecules. The Fmoc protecting group allows for controlled, stepwise synthesis directly on the surface, similar to solid-phase peptide synthesis (SPPS).[4]
Key applications include:
-
Biomaterial Engineering: Modifying the surface of implants to improve biocompatibility and promote specific cellular interactions.
-
Biosensor Development: Creating a functionalized surface for the attachment of capture probes (e.g., antibodies, enzymes).
-
Drug Delivery Systems: Engineering the surface of nanoparticles or other carriers for targeted drug delivery.
-
Peptide and Protein Arrays: Fabricating high-density arrays for screening and diagnostic purposes.
Experimental Protocols
The following protocols describe the general steps for the covalent immobilization of this compound onto a surface, followed by the deprotection of the Fmoc group to expose the primary amine for further conjugation.
Protocol 1: Surface Functionalization of Amine-Reactive Surfaces via EDC/NHS Chemistry
This protocol is suitable for surfaces bearing primary amine groups. The carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with the surface amines to form a stable amide bond.[5][6]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
-
Wash Buffers: PBS, Deionized (DI) water
-
Amine-functionalized substrate
Procedure:
-
Preparation of Activation Solution:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMF, DMSO) at a concentration of 10-50 mM.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in Activation Buffer.
-
-
Activation of this compound:
-
Mix the this compound solution with the EDC/NHS solution. The final concentration of each component will depend on the specific application and surface. A common molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
-
-
Surface Coupling:
-
Wash the amine-functionalized substrate with PBS.
-
Apply the activated this compound solution to the surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing and Quenching:
-
Wash the surface thoroughly with PBS to remove unreacted this compound and byproducts.
-
Immerse the surface in Quenching Buffer for 15-30 minutes to block any remaining active sites.
-
Wash the surface again with PBS and DI water.
-
Dry the surface under a stream of nitrogen.
-
Protocol 2: Fmoc Deprotection on a Functionalized Surface
This protocol describes the removal of the Fmoc protecting group from the functionalized surface to expose the primary amine. The most common reagent for Fmoc deprotection is a solution of piperidine in N,N-dimethylformamide (DMF).[4][7]
Materials:
-
Fmoc-functionalized substrate
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Wash Buffers: DMF, Methanol (MeOH), DI water
Procedure:
-
Deprotection Reaction:
-
Washing:
-
Remove the substrate from the Deprotection Solution.
-
Wash the surface thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Wash with MeOH (2-3 times) to remove residual DMF.
-
Rinse with DI water.
-
Dry the surface under a stream of nitrogen.
-
The resulting surface now presents a primary amine, ready for the covalent attachment of a desired biomolecule.
Characterization of Functionalized Surfaces
The success of the surface modification can be assessed using various surface-sensitive analytical techniques.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. Successful immobilization of this compound will result in an increase in the nitrogen (N1s) and carbon (C1s) signals. Fmoc deprotection will lead to a decrease in the N1s signal relative to the functionalized state.[8] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Offers detailed molecular information about the outermost layer of the surface, confirming the presence of characteristic fragments of the Fmoc group and the aminovaleric acid linker.[8] |
| Contact Angle Goniometry | Measures the surface wettability. The attachment of the relatively hydrophobic this compound is expected to increase the water contact angle. Subsequent deprotection may lead to a slight decrease in the contact angle. |
| Atomic Force Microscopy (AFM) | Provides topographical information of the surface. Changes in surface roughness can indicate successful modification. |
| Ellipsometry | Measures the thickness of the deposited molecular layer. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency | Inactive EDC/NHS | Use freshly prepared EDC/NHS solutions. |
| Non-optimal pH for activation or coupling | Ensure the pH of the Activation Buffer is between 4.5-6.0 and the Coupling Buffer is between 7.2-7.5.[9] | |
| Insufficient surface amine groups | Pre-treat the surface to increase the density of amine groups (e.g., plasma treatment, aminosilanization). | |
| Incomplete Fmoc deprotection | Insufficient deprotection time or reagent concentration | Increase the incubation time with the piperidine solution or use a higher concentration (up to 50%).[4] |
| Steric hindrance on the surface | Consider using a longer spacer molecule before attaching this compound. | |
| High non-specific binding | Incomplete quenching of active sites | Ensure thorough quenching after the coupling step. |
| Hydrophobic interactions with the Fmoc group | Block the surface with a suitable blocking agent (e.g., BSA, casein) before subsequent steps if the Fmoc group is not removed. |
Conclusion
This compound is a valuable tool for the functionalization of surfaces in a variety of biomedical and research applications. The protocols provided herein offer a general framework for the covalent immobilization and subsequent deprotection of this linker. Optimization of reaction conditions for specific substrates and applications is recommended for achieving the desired surface properties and functionality.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with Fmoc-5-Ava-OH
Welcome to the technical support center for optimizing coupling reactions with Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of this flexible linker in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Question: I am observing incomplete coupling of this compound, as indicated by a positive Kaiser test. What are the potential causes and solutions?
Answer: Incomplete coupling is a common challenge in SPPS and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Assess Reagent and Solvent Quality:
-
Purity of this compound: Ensure the amino acid derivative is of high purity (≥98%).[1] Impurities can interfere with the coupling reaction.
-
Solvent Quality: Use fresh, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Water content in the solvent can hydrolyze the activated amino acid, reducing its coupling efficiency. Storing solvents over molecular sieves is recommended.[1] DMF can also degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[2]
-
Coupling Reagent Integrity: Coupling reagents can degrade upon exposure to moisture. Ensure that reagents like HBTU, HATU, or DIC are fresh and have been stored correctly.[1]
-
-
Optimize Coupling Protocol:
-
Activation Time: Sufficient pre-activation of the this compound is crucial. When using uronium-based reagents like HBTU or HATU, a pre-activation time of 1-2 minutes with a base such as N,N-Diisopropylethylamine (DIEA) is recommended before adding the mixture to the resin.[1]
-
Coupling Time: While standard coupling times are often between 1-2 hours, the flexibility of the 5-Ava linker might lead to less favorable conformations for reaction. Extending the coupling time to 4 hours or even overnight can improve efficiency.[3]
-
Double Coupling: If a positive Kaiser test persists after the initial coupling time, a second coupling is recommended. This involves draining the reaction vessel, washing the resin with DMF, and adding a fresh solution of activated this compound.[3]
-
-
Consider Resin and Peptide Sequence Effects:
-
Resin Swelling: Ensure the resin is adequately swollen before coupling. Poor swelling can limit the accessibility of the reactive sites on the growing peptide chain.[4] NMP is known to be a better swelling solvent for some resins compared to DMF.[2]
-
Peptide Aggregation: Although this compound itself is not prone to aggregation, the growing peptide chain might be. Aggregation can hinder the accessibility of the N-terminal amine.[5] Switching to a more effective solvating solvent like NMP or using a chaotropic salt additive may help disrupt aggregation.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: The choice of coupling reagent is critical for efficient amide bond formation. For a flexible, non-sterically hindered linker like this compound, several options are effective. Uronium/aminium salt-based reagents are highly recommended for their efficiency.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered superior, especially for challenging couplings, as it reacts faster and with less risk of epimerization (though epimerization is not a concern for the achiral 5-Ava).[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally slightly less reactive than HATU.[6][8]
-
Carbodiimides with Additives: A combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-Hydroxybenzotriazole (HOBt) is a cost-effective method that forms a reactive ester intermediate, promoting efficient coupling.[9]
Q2: Are there any specific side reactions to be aware of when using this compound?
A2: While this compound is not prone to common amino acid-specific side reactions like aspartimide formation or racemization, its flexible nature could potentially lead to other issues:
-
Intramolecular Cyclization: Although less common for a six-membered ring, under certain conditions, the activated carboxyl group could potentially react with the N-terminal amine of the same molecule if it is the first residue attached to the resin, leading to lactam formation. This is generally not a major concern but ensuring efficient intermolecular coupling by using appropriate concentrations and reagents is key.
-
Double Insertion: If the Fmoc-amino acid raw material contains free 5-aminovaleric acid, this can lead to the insertion of multiple linker units.[10] Using high-purity this compound is crucial to prevent this.
Q3: How does the choice of solvent impact the coupling efficiency of this compound?
A3: The solvent plays a crucial role in SPPS by solvating the peptide-resin and reagents.[11][12]
-
DMF (N,N-Dimethylformamide): The most commonly used solvent in SPPS. It is important to use amine-free DMF to avoid premature deprotection of the Fmoc group.[2]
-
NMP (N-Methyl-2-pyrrolidone): A more polar alternative to DMF that can be more effective at solvating the peptide-resin, which can be beneficial in preventing aggregation and improving coupling yields in difficult sequences.[2][5]
-
DCM (Dichloromethane): Often used for resin swelling and in combination with other solvents, but it is generally not as effective as DMF or NMP for solvating growing peptide chains.[2]
Q4: Can I monitor the coupling reaction of this compound?
A4: Yes, monitoring the reaction is highly recommended to ensure complete coupling before proceeding to the next step. The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[9][13]
-
A positive Kaiser test (intense blue color on the resin beads) indicates that there are still unreacted amines, and the coupling is incomplete.[14]
-
A negative Kaiser test (yellow or colorless beads) indicates that the coupling is complete.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Additive | Base (Equivalents) | Relative Efficiency | Key Considerations |
| HATU | None | DIEA (2 eq.) | Excellent | Very fast and efficient, often the preferred choice for difficult couplings.[6][7] |
| HBTU | HOBt (optional) | DIEA (2 eq.) | Very Good | Highly effective and widely used; slightly less reactive than HATU.[6][8] |
| DIC | OxymaPure or HOBt | None | Good | Cost-effective; the formation of diisopropylurea byproduct is soluble in common washing solvents. |
| PyBOP | None | DIEA (2 eq.) | Very Good | Good for hindered couplings, but the byproduct can be problematic to remove in solution-phase synthesis. |
Equivalents are relative to the resin loading.
Table 2: Properties of Common Solvents in SPPS
| Solvent | Polarity | Resin Swelling | Key Characteristics |
| NMP | High | Excellent | Excellent solvating properties for peptide chains; can improve coupling yields in difficult sequences.[2] |
| DMF | High | Good | Most common SPPS solvent; must be amine-free to prevent side reactions.[2] |
| DCM | Low | Good (for Polystyrene) | Often used for initial resin swelling and washing; less effective at solvating polar peptide chains.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol describes a general procedure for the manual coupling of this compound onto a solid support.
-
Resin Preparation:
-
Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine from the previous deprotection step.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed and swollen peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended to 4 hours or more.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (see Protocol 2) on a small sample of the resin to check for the presence of unreacted primary amines.
-
If the Kaiser test is positive, consider extending the coupling time or performing a double coupling.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This protocol provides a method for the qualitative determination of free primary amines on the resin.
-
Reagent Preparation:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.[3]
-
-
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C) to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
-
Interpretation of Results:
-
Dark blue beads and/or solution: Positive result, indicating incomplete coupling.
-
Yellow or colorless beads and solution: Negative result, indicating complete coupling.[3]
-
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Fmoc-5-Ava-OH in Peptide Synthesis
Welcome to the technical support center for Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of this versatile linker in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound, or 5-(Fmoc-amino)pentanoic acid, is a commonly used building block in peptide synthesis.[1][2][3] Its linear five-carbon chain provides spacing between a peptide sequence and another moiety, such as a fluorescent label, a carrier protein, or a solid support. This spacing can be crucial for maintaining the biological activity and proper folding of the peptide. It is also utilized in the creation of peptide-based drugs and for generating diverse peptide libraries for screening purposes.[1]
Q2: What are the potential side reactions when using this compound in SPPS?
While this compound is generally a stable building block, there are potential side reactions to be aware of, which are common to Fmoc-based SPPS. These include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the 5-Ava-OH or the preceding amino acid will lead to deletion sequences in the final peptide.[4]
-
Intramolecular Cyclization (Lactam Formation): Although not extensively reported as a major issue, the structure of 5-aminovaleric acid presents the potential for intramolecular cyclization to form a six-membered ring lactam, particularly during the activation step of the carboxylic acid. This would lead to chain termination.
-
Standard SPPS Side Reactions: Other common side reactions in Fmoc SPPS include racemization, aggregation, and side reactions related to specific amino acids in the sequence.[5]
Q3: How can I detect potential side products, such as the lactam of 5-Ava-OH?
Detection of side products is typically achieved through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide will show impurity peaks. The lactam, being a neutral and smaller molecule, would likely have a different retention time compared to the desired peptide.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the molecular weights of the products. The lactam of 5-Ava-OH would have a mass corresponding to the loss of a water molecule from the parent amino acid.
Troubleshooting Guide
Problem: HPLC analysis of my crude peptide shows a significant peak that does not correspond to the desired product.
This is a common issue that can arise from several sources. Follow these steps to diagnose and resolve the problem.
Step 1: Initial Diagnosis and Quick Fixes
-
Verify Reagents: Ensure all reagents, especially the deprotection solution (e.g., 20% piperidine in DMF) and coupling reagents, are fresh and of high purity.[4] Degraded reagents are a frequent cause of synthesis failure.
-
Review Synthesis Protocol: Double-check the protocol for correct reagent ratios, reaction times, and washing steps.
Step 2: Investigating Potential Lactam Formation
If you suspect intramolecular cyclization of the 5-Ava-OH residue, consider the following preventative measures:
-
Optimize Coupling Conditions:
-
Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin-bound peptide. Prolonged activation in solution can increase the likelihood of intramolecular cyclization.
-
Coupling Reagent Choice: Utilize coupling reagents known for rapid and efficient amide bond formation to favor the intermolecular reaction with the resin-bound amine over the intramolecular cyclization.
-
The following table summarizes recommended coupling conditions to minimize the risk of lactam formation.
| Coupling Reagent | Activator | Base | Key Considerations |
| HBTU/HATU | HOBt/HOAt | DIPEA/NMM | Standard and efficient coupling reagents. |
| DIC/Oxyma | Oxyma Pure | (Not required) | Carbodiimide-based activation is also a standard and effective method. |
Step 3: Addressing Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc group is a frequent cause of side products.
-
Extend Deprotection Time: For sterically hindered couplings, it may be necessary to increase the deprotection time or perform a second deprotection step.
-
Monitor Deprotection: Use a qualitative test like the Kaiser test (ninhydrin test) to confirm the presence of free primary amines after the deprotection step.[4] A negative result (yellow beads) indicates incomplete deprotection.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Repeat (Optional): For difficult sequences, repeat steps 2-4.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Kaiser (Ninhydrin) Test
This test is used to detect the presence of free primary amines after Fmoc deprotection.
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following reagents to the test tube:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Brown Beads/Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).
-
Visualizations
Caption: Standard SPPS workflow for the incorporation of this compound.
Caption: Competing reaction pathways for activated this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Fmoc-5-Ava-OH stability under different conditions
Welcome to the technical support center for Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues related to the stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it as a solid powder at 2-8°C.[1][2] For stock solutions, storage at -20°C for up to one year or at -80°C for up to two years is advised.[3] Avoid repeated freeze-thaw cycles.
Q2: How stable is the Fmoc group of this compound to acidic conditions?
A2: The Fmoc protecting group is renowned for its high stability under acidic conditions.[4] It is resistant to cleavage by strong acids such as trifluoroacetic acid (TFA), which is commonly used for the cleavage of peptides from resins and the removal of acid-labile side-chain protecting groups. This orthogonality is a key advantage of Fmoc-based solid-phase peptide synthesis (SPPS).
Q3: Under what basic conditions is the Fmoc group of this compound labile?
A3: The Fmoc group is labile to basic conditions, particularly secondary amines.[5] Piperidine is the most common reagent used for Fmoc deprotection in SPPS, typically at a concentration of 20% in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The deprotection proceeds via a β-elimination mechanism.[5] While stable towards tertiary amines like N,N-diisopropylethylamine (DIPEA) to some extent, prolonged exposure, especially at elevated temperatures, can lead to premature deprotection.[5]
Q4: I am observing incomplete Fmoc deprotection. What could be the cause and how can I troubleshoot it?
A4: Incomplete Fmoc deprotection can be caused by several factors:
-
Insufficient reaction time or reagent concentration: Ensure you are using the recommended concentration of piperidine (typically 20%) and allowing sufficient reaction time (usually 1-3 minutes followed by a second treatment of 10-15 minutes).[7]
-
Peptide aggregation: As the peptide chain elongates, it can aggregate, hindering access of the deprotection reagent. If aggregation is suspected, consider using alternative solvents or additives.
-
Poor solvent quality: Ensure the DMF used is of high purity and free of amine contaminants, which can affect the deprotection efficiency.
To troubleshoot, you can monitor the completion of the deprotection reaction using a qualitative method like the Kaiser test, which detects free primary amines.[7] For quantitative analysis, the concentration of the dibenzofulvene-piperidine adduct can be measured spectrophotometrically at around 301 nm.[7]
Q5: What is the stability of this compound in common organic solvents used in peptide synthesis?
A5: this compound is generally stable in common polar aprotic solvents used in peptide synthesis, such as DMF and N-methyl-2-pyrrolidone (NMP), when stored as a solution for a reasonable period (e.g., up to a week in the refrigerator).[8] However, prolonged storage in solution, especially at room temperature, is not recommended. The quality of the solvent is crucial; for instance, DMF can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection. It is advisable to use high-purity, peptide-synthesis-grade solvents.
Q6: What is the thermal stability of this compound?
A6: The Fmoc group can be cleaved thermally at elevated temperatures. Studies have shown that Fmoc cleavage can occur at temperatures around 120°C in solvents like DMSO, even in the absence of a base.[9] The decomposition of the carbamate group in the Fmoc structure can be influenced by temperature, with significant degradation observed at temperatures below 200°C.[10] For standard peptide synthesis conditions, which are typically conducted at or near room temperature, thermal degradation of the Fmoc group is not a significant concern. The melting point of this compound is in the range of 137-145°C.[1]
Quantitative Stability Data
Table 1: Stability of the Fmoc Group to Various Bases
| Reagent | Concentration | Solvent | Time (min) | % Deprotection |
| Piperidine | 20% | DMF | 0.1 | ~50% |
| Morpholine | 50% | DMF | 1 | ~50% |
| Diethylamine | 50% | DMF | 60 | ~50% |
| Triethylamine | 50% | DMF | 1440 | ~5% |
This table provides a qualitative comparison of the lability of the Fmoc group to different bases. The data is generalized from studies on various Fmoc-protected amino acids and peptides.
Table 2: Deprotection Kinetics of Fmoc-Amino Acids with 20% Piperidine in DMF
| Fmoc-Amino Acid | Half-life (t½) |
| Fmoc-Gly-OH | ~6 seconds |
| Fmoc-Ala-OH | ~7 seconds |
| Fmoc-Val-OH | ~10 seconds |
This table presents approximate half-lives for the deprotection of different Fmoc-amino acids. The actual deprotection rate for this compound is expected to be in a similar range but can be influenced by factors like steric hindrance and peptide sequence.
Experimental Protocols
Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction by measuring the absorbance of the dibenzofulvene-piperidine adduct.
Materials:
-
This compound coupled to a solid support (resin)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Swell the this compound-resin in DMF.
-
Drain the DMF and add the deprotection solution to the resin.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, and 15 minutes), collect an aliquot of the supernatant.
-
Dilute the aliquot with DMF to a suitable concentration for UV-Vis analysis.
-
Measure the absorbance of the diluted solution at the λmax of the dibenzofulvene-piperidine adduct (approximately 301 nm).
-
Plot the absorbance versus time to determine the reaction kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol can be used to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., pH 2, 7, 10)
-
Organic solvents (e.g., DMF, NMP, Acetonitrile)
-
Temperature-controlled environment (e.g., oven, water bath)
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of this compound in the different stress condition media (e.g., acidic, basic, neutral solutions, and organic solvents).
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for a defined period.
-
At specified time points, withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to quantify the remaining this compound and identify any degradation products.
-
The stability can be reported as the percentage of this compound remaining at each time point under each condition.
Visualizations
Caption: A simplified workflow of the Fmoc-SPPS cycle, highlighting the deprotection step.
Caption: A troubleshooting guide for incomplete Fmoc deprotection.
References
- 1. This compound =98.0 HPLC 123622-48-0 [sigmaaldrich.com]
- 2. This compound ≥98.0% (HPLC) | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cleavage of peptides, specifically focusing on sequences containing 5-aminovaleric acid (Ava), from the solid support resin.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind cleaving Fmoc-5-Ava-OH from the resin?
A1: The cleavage of a peptide or a molecule like this compound from a resin in Fmoc-based solid-phase peptide synthesis (SPPS) is typically achieved by acidolysis.[1] This process involves treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to break the acid-labile bond between the peptide and the resin linker.[1][2] During this process, side-chain protecting groups from the amino acids are also removed.[1][2] To prevent side reactions caused by reactive cationic species generated during deprotection, nucleophilic reagents known as scavengers are added to the cleavage cocktail.[1][2]
Q2: I am observing low yield of my peptide containing 5-Ava-OH after cleavage. What are the potential causes and solutions?
A2: Low peptide yield can stem from several factors, primarily incomplete cleavage from the resin.
-
Insufficient Cleavage Time or TFA Concentration: The standard cleavage time is 1.5 to 3 hours at room temperature.[3][4] For sterically hindered peptides or those with protecting groups that are more difficult to remove (like Arg(Pmc) or Arg(Mtr)), a longer duration may be necessary.[3] Ensure your cleavage cocktail contains at least 90-95% TFA.[5]
-
Peptide Precipitation on the Resin: Highly hydrophobic or aggregating peptides may precipitate onto the resin beads during cleavage. Try altering the cleavage cocktail or the subsequent precipitation solvent.
-
Peptide Re-attachment to the Resin: Cationic species generated from the linker can react with the cleaved peptide.[5] The presence of effective scavengers is crucial to prevent this.[5]
-
Improper Precipitation: After cleavage, the peptide is typically precipitated with cold diethyl ether.[6][7] If the peptide remains soluble in ether, precipitation will be inefficient. In such cases, reducing the TFA volume by rotary evaporation before adding ether can improve precipitation.[8]
Troubleshooting Workflow for Low Cleavage Yield
Caption: Troubleshooting workflow for low peptide cleavage yield.
Q3: My HPLC analysis shows unexpected peaks after cleaving my 5-Ava-OH containing peptide. What could be the cause?
A3: The presence of unexpected peaks in the HPLC chromatogram often indicates the formation of side products due to incomplete removal of protecting groups or modification of sensitive amino acid residues.[5]
-
Side-chain Protecting Groups: Incomplete cleavage of side-chain protecting groups is a common issue. This can be addressed by extending the cleavage time or using a stronger cleavage cocktail.
-
Reactive Cations: During cleavage, carbocations are generated from the resin linker and protecting groups, which can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2] The use of appropriate scavengers is essential to "trap" these reactive species.[5]
Cleavage Cocktails and Scavengers
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[5]
| Sensitive Amino Acid(s) in Peptide | Recommended Cleavage Cocktail | Rationale |
| None | TFA/TIS/H₂O (95:2.5:2.5) | A standard, effective cocktail for most peptides without sensitive residues. TIS is a scavenger for t-butyl and trityl cations, and water helps with the hydrolysis of the resin linkage.[2] |
| Cys, Met, Tyr, Trp | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" cocktail designed to protect a range of sensitive residues.[2] Phenol and thioanisole protect Tyr and Trp, while EDT is a reducing agent that protects Cys and Met.[2][9] |
| Arg(Pmc/Pbf) | TFA/TIS/H₂O (95:2.5:2.5) or Reagent K | The Pmc and Pbf protecting groups on Arginine are quite acid labile. Standard cocktails are usually sufficient, but longer cleavage times may be needed for multiple Arg residues.[4] |
| Trp(Boc) | TFA/TIS/H₂O (95:2.5:2.5) | The Boc protecting group on the Tryptophan side chain minimizes side reactions, making complex scavenger mixtures often unnecessary.[2] |
Note: EDT (1,2-ethanedithiol) and thioanisole have strong, unpleasant odors and should be handled in a well-ventilated fume hood.[2] Triisopropylsilane (TIS) is a good, less odorous alternative for scavenging many common carbocations.[10]
Experimental Protocols
Protocol 1: Standard Cleavage of this compound Peptide from Wang Resin
This protocol is suitable for peptides that do not contain sensitive amino acid residues like Cys, Met, or Trp.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 2 mL) to remove any residual DMF.
-
Dry the resin under vacuum for at least 1 hour.[6]
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.[6]
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[6]
-
In a separate centrifuge tube, add cold diethyl ether (-20°C) (approximately 10 times the volume of the TFA filtrate).[6]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[6]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[6]
-
Centrifuge the suspension to pellet the peptide.[6]
-
Carefully decant the ether.[6]
-
-
Drying:
-
Wash the peptide pellet with a small amount of cold diethyl ether, and re-centrifuge.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Test Cleavage for Troubleshooting
To optimize cleavage conditions without committing the entire batch of resin, a small-scale test cleavage is recommended.[4]
-
Place a small amount of dried peptide-resin (20-50 mg) in a microcentrifuge tube.[4]
-
Add the chosen cleavage cocktail (e.g., 200 µL).
-
Agitate at room temperature for the desired time (e.g., 1, 2, or 3 hours).
-
Filter the resin (e.g., using a micro-column with a frit) into a new tube.
-
Precipitate the peptide with cold diethyl ether as described in Protocol 1.
-
Analyze the crude peptide by HPLC and mass spectrometry to assess the completeness of the cleavage and the presence of any side products.
Logical Relationship for Scavenger Selection
Caption: Decision diagram for selecting the appropriate cleavage cocktail.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Synthesis of Fmoc-5-Ava-OH
Welcome to the technical support center for the synthesis of Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis, leading to improved yields and purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to enhance your experimental outcomes.
Q1: My this compound synthesis resulted in a low yield. What are the primary causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common culprits include incomplete reaction, side reactions, and suboptimal purification. Incomplete reaction between 5-aminovaleric acid and the Fmoc-reagent (Fmoc-OSu or Fmoc-Cl) is a primary concern. This can be due to poor solubility of reagents, inadequate reaction time, or suboptimal pH conditions. Side reactions, such as the formation of dipeptides if using the more reactive Fmoc-Cl, can also consume starting materials and reduce the yield of the desired product. Finally, losses during the workup and purification steps can significantly impact the final isolated yield.
Q2: How can I improve the reaction completion for my this compound synthesis?
A2: To drive the reaction to completion, ensure that the 5-aminovaleric acid is fully dissolved and deprotonated. Using a suitable solvent system, such as a mixture of an organic solvent (like dioxane or DMF) and water, can help with solubility.[1] The reaction is typically performed under basic conditions to deprotonate the amino group of 5-aminovaleric acid, making it nucleophilic. Common bases include sodium bicarbonate or sodium carbonate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. If the reaction stalls, incremental additions of the Fmoc-reagent may be beneficial.
Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are these byproducts and how can I minimize them?
A3: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Common impurities in Fmoc amino acid synthesis include unreacted starting materials (5-aminovaleric acid and the Fmoc-reagent), and potential side-products. If using Fmoc-Cl, which is highly reactive, the formation of Fmoc-di- and tripeptides can occur. To minimize these, using the less reactive and more stable Fmoc-OSu is often recommended. Additionally, residual impurities from the manufacturing of the Fmoc-reagent itself, such as residual protecting-group fragments, can be present. Ensuring high-purity starting materials is crucial for a clean reaction.[2]
Q4: What is the optimal purification strategy for this compound?
A4: Purification of this compound typically involves an acidic workup followed by extraction and recrystallization. After the reaction is complete, the mixture is acidified with an acid like HCl to protonate the carboxylate group of the product, making it soluble in organic solvents. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and brine to remove water-soluble impurities. The final pure product is often obtained by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Q5: Should I use Fmoc-Cl or Fmoc-OSu for my synthesis?
A5: While both Fmoc-Cl and Fmoc-OSu can be used to introduce the Fmoc protecting group, Fmoc-OSu is generally the preferred reagent.[1] Fmoc-Cl is more reactive, which can lead to a higher likelihood of side reactions, including the formation of dipeptides. Fmoc-OSu is more stable and its reaction is easier to control, generally resulting in a cleaner reaction profile and higher purity of the final product.
Data Presentation: Reaction Conditions and Yield
The following table summarizes reported reaction conditions for the synthesis of this compound, providing a benchmark for your experiments.
| Starting Material (Amino Acid) | Fmoc Reagent | Solvent | Base | Reaction Time | Reported Yield | Reference |
| 5-Aminovaleric Acid | Fmoc-OSu | N,N-dimethylformamide (DMF) | Not explicitly stated, but implied by standard procedures | 1 hour | 90% | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on established procedures.
Synthesis of this compound using Fmoc-OSu
Materials:
-
5-aminovaleric acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 5-aminovaleric acid in a minimal amount of DMF.
-
Add 1 equivalent of Fmoc-OSu to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-aminovaleric acid) is consumed.
-
Once the reaction is complete, acidify the solution to a pH of approximately 2 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (perform the extraction three times).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure this compound as a white to off-white powder.
Visualizations
The following diagrams illustrate the chemical reaction pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving this compound synthesis yield.
References
Technical Support Center: Purification of Fmoc-5-Ava-OH Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of peptides synthesized with a 5-aminovaleric acid (5-Ava) linker.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-5-Ava-OH and why is it used in peptide synthesis?
This compound is an N-terminally Fmoc-protected 5-aminovaleric acid. It is commonly used as a flexible, non-amino acid spacer or linker within a peptide sequence. Its aliphatic chain -(CH2)4- can be used to introduce distance between different domains of a peptide, to attach reporter molecules (like dyes or biotin), or to modify the overall physicochemical properties of the peptide.
Q2: How does the 5-Ava linker affect the properties of my peptide?
The primary influence of the 5-Ava linker is on the peptide's hydrophobicity. The four-methylene -(CH2)4- chain is aliphatic and non-polar, which increases the overall hydrophobicity of the peptide sequence. This can, in turn, affect solubility and aggregation tendency.[1][2][3]
Q3: Will the 5-Ava linker change my peptide's retention time during RP-HPLC purification?
Yes, a significant change in retention time should be expected. Increased hydrophobicity from the 5-Ava linker will cause the peptide to bind more strongly to the non-polar stationary phase (e.g., C18) of a reverse-phase HPLC column.[4][5] This results in a longer retention time, requiring a higher concentration of organic solvent (typically acetonitrile) for elution compared to a similar peptide without the linker.
Q4: Can the 5-Ava linker cause my peptide to aggregate?
While the 5-Ava linker itself is not a primary driver of aggregation like certain amino acid sequences, its contribution to overall hydrophobicity can exacerbate existing aggregation tendencies.[6] Peptides with high hydrophobicity are more prone to self-association and forming insoluble or gel-like structures, which complicates purification.[7]
Q5: Are there any specific side reactions associated with this compound during synthesis?
Standard Fmoc solid-phase peptide synthesis (SPPS) chemistry with this compound is generally clean and not associated with unique side reactions. The most common side reactions, such as aspartimide or diketopiperazine formation, are dependent on the sequence of natural amino acids rather than the presence of a simple aliphatic linker.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing a 5-Ava linker.
| Problem | Potential Cause(s) Related to 5-Ava Linker | Recommended Solution(s) |
| Poor Solubility of Crude Peptide | The aliphatic 5-Ava linker increases the overall hydrophobicity of the peptide, reducing its solubility in aqueous buffers.[1][10] | 1. Test Solubility: Use a small aliquot of the crude peptide to test different solvent systems. 2. Use Organic Solvents: Attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly dilute with your aqueous mobile phase A (e.g., 0.1% TFA in water).[2][11] 3. Adjust pH: For peptides with ionizable residues, adjusting the pH away from the isoelectric point can increase solubility.[12] 4. Sonication: Gentle sonication can help break up particulates and aid dissolution.[13] |
| Very Late Elution from RP-HPLC Column | The hydrophobicity of the 5-Ava linker causes strong binding to the C18 stationary phase.[4][5] | 1. Adjust Gradient: Increase the final percentage of your organic mobile phase B (e.g., Acetonitrile with 0.1% TFA). 2. Steepen Gradient: Increase the rate of change of mobile phase B (e.g., from 1%/min to 2%/min) to sharpen the peak and reduce run time. 3. Confirm Elution: If the peptide does not elute, perform a high-organic "strip" wash (e.g., 95% Acetonitrile) to confirm it is retained on the column and not lost. |
| Broad or Tailing HPLC Peaks | 1. Aggregation: The peptide may be aggregating on the column. 2. Poor Solubility: The peptide may be precipitating at the column head upon injection into the aqueous mobile phase. | 1. Modify Mobile Phase: Add a small percentage of an organic solvent like isopropanol (5-10%) to both mobile phases to disrupt hydrophobic interactions. 2. Reduce Sample Load: Inject a smaller amount of the peptide to minimize on-column aggregation. 3. Increase Temperature: Running the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape for some peptides. 4. Ensure Full Solubilization: Before injection, ensure the peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
| Multiple Peaks in Chromatogram | 1. Synthesis Impurities: Standard SPPS impurities (deletion sequences, truncated peptides) are common.[14] 2. Oxidation: If the peptide contains Met, Cys, or Trp, oxidation can occur, creating new species with different retention times.[15] 3. Conformers: The flexible 5-Ava linker may allow the peptide to exist in multiple stable conformations that can sometimes be resolved on HPLC, leading to broadened or split peaks. | 1. Analyze with Mass Spectrometry: Use LC-MS to identify the molecular weight of the species in each peak. This is crucial to distinguish between impurities and the target peptide. 2. Optimize Synthesis: If deletion sequences are prevalent, re-evaluate coupling times and reagents during SPPS.[9] 3. Slow Gradient: Use a very shallow gradient (e.g., 0.5%/min) to improve the resolution between the main peak and closely eluting impurities.[4] |
Hydrophobicity Contribution Comparison
The hydrophobicity of a peptide, which influences its retention in RP-HPLC, can be estimated by summing the hydrophobicity indices of its constituent amino acids. The 5-Ava linker contributes significantly to this value.
| Amino Acid / Linker | Hydrophobicity Index (Kyte-Doolittle Scale) | Notes |
| Arginine (Arg) | -4.5 | Very Hydrophilic |
| Glycine (Gly) | -0.4 | Neutral |
| Alanine (Ala) | 1.8 | Hydrophobic |
| Leucine (Leu) | 3.8 | Hydrophobic |
| Isoleucine (Ile) | 4.5 | Very Hydrophobic |
| 5-Ava Linker (est.) | ~2.0 - 3.0 | Estimated based on its aliphatic -(CH2)4- structure. It adds significant hydrophobicity, comparable to several hydrophobic amino acids. |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Crude Peptide
This protocol is designed for peptides containing a 5-Ava linker that are insoluble in standard aqueous buffers.
-
Initial Test: Transfer a small, visible amount of the lyophilized crude peptide (approx. 0.1 mg) to a microcentrifuge tube.
-
Aqueous Attempt: Add 50 µL of deionized water with 0.1% TFA. Vortex and observe. If the solution is not clear, proceed to the next step.
-
Organic Solvent Test: To the same tube, add 10-20 µL of acetonitrile (ACN). Vortex. If it remains insoluble, try adding a minimal volume of Dimethyl Sulfoxide (DMSO), typically 5-10 µL.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes. Visually inspect for dissolution.[13]
-
Scaling Up: Once an effective solvent system is found (e.g., 1:1 ACN:Water or a small amount of DMSO followed by dilution), use the same proportions to dissolve the bulk of the crude peptide for purification.
-
Pre-Injection Filtration: Before injecting onto the HPLC, centrifuge the dissolved peptide solution at high speed (>10,000 x g) for 5 minutes and draw the supernatant, or filter through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 2: RP-HPLC Purification Gradient Development
This protocol outlines a strategy for purifying a novel peptide containing a 5-Ava linker.
-
System Setup:
-
Column: Standard C18 preparative or semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Detection: UV detector set to 214 nm and 280 nm.
-
-
Analytical Scouting Run:
-
Inject a small amount (10-20 µg) of the dissolved crude peptide onto an analytical C18 column.
-
Run a fast, wide gradient to determine the approximate elution percentage of mobile phase B.
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Note the percentage of B at which the main peak elutes. Let's call this %B_elution.
-
-
Preparative Gradient Design:
-
Design a shallow gradient centered around %B_elution for the preparative run. A good starting point is (%B_elution - 10%) to (%B_elution + 10%) over 30-40 minutes.
-
Example: If the peptide eluted at 55% B in the scouting run:
-
0-5 min: Hold at 35% B (equilibration and loading).
-
5-45 min: Linear gradient from 35% B to 65% B (0.75%/min).
-
45-50 min: High-organic wash (e.g., 95% B).
-
50-60 min: Re-equilibrate at 35% B.
-
-
-
Purification and Fraction Collection:
-
Dissolve the bulk crude peptide and inject it onto the preparative column running the optimized gradient.
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical HPLC and identify fractions of desired purity (>95% or >98%).
-
Confirm the identity of the purified peptide using mass spectrometry.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the acetonitrile using rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.[4]
-
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow from synthesis to purified peptide.
Troubleshooting Logic for Poor HPLC Separation
Caption: Decision tree for troubleshooting poor HPLC results.
Influence of 5-Ava Linker on Purification Strategy
Caption: Impact of the 5-Ava linker on peptide properties.
References
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Hydrophobic Amino Acids in the Hinge Region of the 5A Apolipoprotein Mimetic Peptide are Essential for Promoting Cholesterol Efflux by the ABCA1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Prediction of high-performance liquid chromatography retention of peptides with the use of quantitative structure-retention relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lifetein.com [lifetein.com]
- 12. agilent.com [agilent.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Fmoc-5-Ava-OH Linker Cleavage Optimization
Welcome to the technical support center for optimizing the cleavage of peptide-linker conjugates, specifically focusing on the Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-yield and high-purity cleavage products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of the cleavage step for a product synthesized with an this compound linker?
A1: The cleavage step serves two critical functions in solid-phase peptide synthesis (SPPS). First, it cleaves the covalent bond anchoring your synthesized peptide (which is linked via the 5-Ava linker) to the solid support resin. Second, it simultaneously removes the acid-labile side-chain protecting groups from the amino acid residues of the peptide. This process, often called global deprotection, yields the final, unprotected peptide in solution.[1]
Q2: What is a standard cleavage cocktail for cleaving a peptide attached via an acid-labile linker like 5-Ava-OH?
A2: A strong acid, typically trifluoroacetic acid (TFA), is the primary reagent for cleavage.[1][2] A widely used and effective general-purpose cleavage cocktail is a mixture of 95% TFA, 2.5% water (H₂O), and 2.5% triisopropylsilane (TIS) .[1][2] This combination is often sufficient for many peptide sequences.
Q3: Why are "scavengers" like TIS and water necessary in the cleavage cocktail?
A3: During acidolysis with TFA, highly reactive carbocations are generated from the side-chain protecting groups (e.g., Boc, tBu) and the resin linker.[2][3][4] These carbocations can re-attach to or modify sensitive amino acid residues with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[2][4] Scavengers are nucleophilic agents that trap these reactive cations before they can damage the peptide.[2][3]
Q4: How do I choose the right cleavage cocktail for my specific peptide-Ava conjugate?
A4: The optimal cleavage cocktail depends heavily on the amino acid composition of your peptide.[2][5] For simple peptides without sensitive residues, the standard 95:2.5:2.5 TFA/H₂O/TIS mixture is often adequate.[1][3] However, for peptides containing sensitive residues, more complex and targeted scavenger mixtures are required to minimize side reactions.[2][6]
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptide-5-Ava-OH conjugates.
Problem 1: Low or No Yield of Cleaved Product
| Possible Cause | Suggested Solution |
| Incomplete Cleavage | Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) or perform a second cleavage on the same resin with fresh cocktail.[7] Ensure the resin is adequately swollen in the cleavage cocktail. |
| Peptide Precipitation Issues | Highly hydrophobic peptides may not precipitate well in cold ether.[8] Try concentrating the TFA filtrate under a stream of nitrogen before adding ether.[7] Alternatively, test different precipitation solvents. |
| Incomplete Synthesis | Before cleavage, confirm the synthesis was successful by performing a small-scale test cleavage on a few milligrams of resin and analyzing the product by mass spectrometry.[2] |
| Improper Resin Washing/Drying | Residual DMF from synthesis can neutralize the TFA, inhibiting cleavage. Ensure the resin is thoroughly washed with DCM and dried under vacuum before cleavage.[2] |
Problem 2: Presence of Unexpected Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Alkylation of Sensitive Residues | This is the most common issue, caused by inadequate scavenging of carbocations.[1] Select a cleavage cocktail with scavengers appropriate for your peptide's sequence (see Table 1). For example, use a cocktail containing 1,2-ethanedithiol (EDT) for cysteine-containing peptides to keep them in a reduced state.[9] |
| Incomplete Deprotection of Side Chains | Certain protecting groups, like Arg(Pbf) or Arg(Mtr), can be slow to remove.[2] Extend the cleavage time or, if problems persist, precipitate the peptide and re-subject it to fresh cleavage cocktail.[2] |
| Oxidation of Methionine | If your peptide contains Met, it can be oxidized to methionine sulfoxide. Including a scavenger like thioanisole can help mitigate this. |
| Aspartimide Formation | Peptides containing Aspartic Acid (Asp) can form a stable five-membered ring (aspartimide), especially when adjacent to residues like Gly, Asn, or Ser. This is more of a synthesis issue but is observed after cleavage. Using slower-activating coupling reagents during synthesis can help prevent this. |
Cleavage Cocktail Formulations
The selection of the appropriate cleavage cocktail is critical for maximizing purity. The table below summarizes common cocktails and their primary applications.
| Reagent Name | Composition (v/v/w) | Primary Application & Notes |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General use for peptides without sensitive residues like Trp, Met, or Cys.[1][2][3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, "universal" cocktail for peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr).[2][6] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to cocktails containing thiols, suitable for peptides with Arg, Tyr, or His.[6] |
| TFA / EDT / TIS / H₂O | 92.5% TFA / 2.5% EDT / 2.5% TIS / 2.5% H₂O | Specifically recommended for protecting Cysteine residues from oxidation and side reactions.[9] |
Experimental Protocols
Protocol 1: Standard Cleavage Procedure
-
Resin Preparation : Place the dry peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or glass reaction vessel).
-
Washing : Wash the resin thoroughly to remove residual synthesis solvents. Perform washes with Dichloromethane (DCM) (3 x 5 mL).
-
Drying : Dry the resin completely under a high vacuum for at least 1-4 hours.[2] This step is critical as residual solvents can interfere with cleavage.
-
Cleavage Reaction : Prepare the chosen cleavage cocktail fresh. Add the cocktail to the resin (typically 1-2 mL for 50 mg of resin).
-
Incubation : Gently agitate the mixture at room temperature for 2-3 hours. For difficult sequences, this time can be extended.
-
Filtration : Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean centrifuge tube.
-
Resin Wash : Wash the resin once more with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation : Add the combined TFA filtrate dropwise into a 15-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation : Centrifuge the mixture to pellet the peptide. Carefully decant the ether supernatant.
-
Washing and Drying : Wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Visual Guides
The following diagrams illustrate the standard workflow for linker cleavage and a logical approach to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Mass Spectrometry Analysis of Fmoc-5-Ava-OH
Welcome to the technical support center for the mass spectrometry analysis of Fmoc-5-Ava-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The theoretical monoisotopic molecular weight of this compound (C₂₀H₂₁NO₄) is 339.39 g/mol .[1][2][3]
Q2: What are the most common ions I should expect to see in the mass spectrum of this compound?
A2: In positive ion mode Electrospray Ionization (ESI), you will most commonly observe the protonated molecule [M+H]⁺. You may also see adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are trace amounts of these salts in your sample or solvent. In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻.
Q3: My mass spectrum shows a poor signal or no signal at all for my compound. What are the possible causes?
A3: Poor or no signal can be due to several factors:
-
Sample Preparation: The presence of salts, detergents, or trifluoroacetic acid (TFA) can suppress the ionization of your peptide.[4] Ensure your sample is properly desalted.
-
Low Concentration: The concentration of your sample may be too low for detection.
-
Instrument Settings: The mass spectrometer settings may not be optimized for your compound. This includes the ionization source parameters, mass range, and detector voltage.
-
Fmoc Group Presence: The Fmoc protecting group can sometimes reduce the signal quality in mass spectrometry.[5]
Q4: I see multiple peaks in my mass spectrum instead of a single peak for my compound. What could they be?
A4: Multiple peaks can arise from several sources:
-
Adduct Formation: As mentioned in Q2, you may be observing different adducts of your molecule ([M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
Impurities: The peaks could correspond to impurities from the synthesis, such as deletion sequences or molecules with incomplete deprotection.[5][6]
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source. This can sometimes be reduced by optimizing the source conditions (e.g., lowering the capillary voltage or temperature).
-
Isotopes: You will observe isotopic peaks corresponding to the natural abundance of isotopes (e.g., ¹³C).
Troubleshooting Guide
Problem 1: Unexpected or Missing Molecular Ion Peak
If you do not observe the expected molecular ion peak for this compound, or if you see unexpected masses, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected or missing molecular ion peaks.
Problem 2: Poor Signal Intensity or High Background Noise
Low signal intensity or a high level of background noise can obscure your peak of interest. Use the following guide to address this issue.
Caption: Troubleshooting workflow for poor signal intensity or high background noise.
Data Presentation
Table 1: Expected m/z Values for this compound Molecular Ions
This table provides the calculated monoisotopic mass-to-charge ratios (m/z) for the intact this compound molecule with common adducts in positive ion mode and the deprotonated molecule in negative ion mode.
| Ion Species | Chemical Formula | Charge | Theoretical m/z |
| [M+H]⁺ | C₂₀H₂₂NO₄⁺ | +1 | 340.15 |
| [M+Na]⁺ | C₂₀H₂₁NNaO₄⁺ | +1 | 362.13 |
| [M+K]⁺ | C₂₀H₂₁KNO₄⁺ | +1 | 378.11 |
| [M-H]⁻ | C₂₀H₂₀NO₄⁻ | -1 | 338.14 |
Note: These values are for the most abundant isotope of each element.
Table 2: Common Fragment Ions of this compound in MS/MS
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 340.15) can provide structural confirmation. Below are some of the expected fragment ions.
| Fragment Ion Description | Proposed Structure/Loss | Theoretical m/z |
| Loss of Fmoc group | [M+H - C₁₅H₁₂O₂]⁺ | 118.09 |
| Fmoc cation | [C₁₄H₁₁]⁺ | 179.09 |
| Loss of water | [M+H - H₂O]⁺ | 322.14 |
| Loss of formic acid | [M+H - HCOOH]⁺ | 294.14 |
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS
-
Dissolve Sample: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to create a stock solution of approximately 1 mg/mL. A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid is a good starting point.[4]
-
Dilution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of your mass spectrometer.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.
-
Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial.
Protocol 2: General ESI-MS Instrument Settings
These are general starting parameters and should be optimized for your specific instrument.
-
Ionization Mode: Positive (for [M+H]⁺, [M+Na]⁺, [M+K]⁺) or Negative (for [M-H]⁻)
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Drying Gas Flow: 5-10 L/min
-
Nebulizer Pressure: 20-40 psi
-
Mass Range: m/z 100-500
-
Collision Energy (for MS/MS): 10-30 eV (ramped to observe fragmentation patterns)
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound =98.0 HPLC 123622-48-0 [sigmaaldrich.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-5-Ava-OH and Other Amino Acid Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the design of sophisticated therapeutics such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and custom peptides. The linker, which connects the active domains of a molecule, profoundly influences its stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH), a medium-chain alkyl linker, with other commonly employed amino acid linkers, supported by a review of their properties and detailed experimental protocols for their evaluation.
Introduction to this compound
This compound is a bifunctional linker that incorporates a five-carbon alkyl chain, providing a balance of flexibility and defined length. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, while the terminal carboxylic acid enables conjugation to other molecules.[1][2][3] Its alkyl nature imparts a degree of hydrophobicity, which can be a key consideration in the overall properties of the final conjugate.[1][4]
Comparison of Linker Properties
Table 1: General Properties of Common Amino Acid Linker Classes
| Property | This compound (Alkyl Chain) | PEG Linkers (e.g., Fmoc-PEGn-COOH) | Simple Amino Acid Linkers (e.g., Fmoc-Gly-OH) |
| Structure | Linear C5 alkyl chain | Polyethylene glycol chain | Single amino acid |
| Flexibility | Moderate | High | Low |
| Hydrophobicity | Moderately hydrophobic | Hydrophilic | Dependent on the amino acid side chain (Glycine is neutral) |
| Solubility in Aqueous Media | Lower | Higher[5] | Generally high |
| Metabolic Stability | Generally good[5] | Can be susceptible to oxidative metabolism[5] | Generally good |
| Synthetic Accessibility | Readily available | Widely available in various lengths | Readily available |
| Potential for Aggregation | May increase aggregation of hydrophobic payloads[4][6] | Can reduce aggregation and improve solubility[6] | Low potential for aggregation |
Performance Comparison in Drug Development
The performance of a linker is highly context-dependent, relying on the specific application (e.g., ADC, PROTAC) and the properties of the conjugated molecules. The following table provides an illustrative comparison of expected performance characteristics.
Table 2: Illustrative Performance Comparison of Linkers in Bioconjugates
| Performance Metric | This compound (Alkyl Chain) | PEG Linkers | Simple Amino Acid Linkers | Key Considerations |
| PROTAC Efficacy (Ternary Complex Formation) | The defined length and moderate flexibility may facilitate stable ternary complex formation.[7] | High flexibility can be advantageous but may also lead to non-productive conformations.[5][8] | Limited flexibility might restrict the optimal orientation of the target protein and E3 ligase. | Optimal linker length is target-dependent and often requires empirical determination.[9][10][11][12] |
| ADC Drug Release (Cleavage Kinetics) | As a non-cleavable linker, drug release relies on antibody degradation. | Can be incorporated into cleavable or non-cleavable designs. | Can be part of an enzyme-cleavable sequence (e.g., Val-Cit).[] | The linker's chemistry dictates the drug release mechanism.[][14] |
| In Vivo Half-Life | The hydrophobicity might lead to faster clearance.[15] | The hydrophilic nature generally improves pharmacokinetic profiles.[16] | Generally favorable pharmacokinetics. | Linker stability in plasma is crucial for maintaining the integrity of the conjugate in vivo.[3][17][18][19][20] |
| Peptide Synthesis Yield | Generally high yields in SPPS. | Can sometimes lead to lower coupling efficiencies in SPPS, especially for longer PEG chains. | High coupling efficiency. | The choice of coupling reagents and conditions is critical. |
| Racemization of C-terminal Amino Acid | Low risk when pre-attached to the resin. | Low risk when pre-attached to the resin. | Low risk when pre-attached to the resin. | The method of attaching the first amino acid to the solid support is a key factor in preventing racemization.[21][22][23][24] |
Experimental Protocols
To facilitate a direct and objective comparison of this compound with other linkers, the following experimental protocols are provided. These protocols outline the synthesis of a model peptide incorporating the linker of interest, followed by its characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes a standard manual Fmoc-SPPS procedure.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), the linker (e.g., this compound), or a subsequent amino acid (3 equivalents), a coupling reagent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and collect the crude peptide pellet.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Analysis of Peptide Purity and Hydrophobicity by RP-HPLC
This protocol is for the analytical characterization of the synthesized peptides.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Purity: Calculate the percentage purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.
-
Hydrophobicity: The retention time on the RP-HPLC column provides a relative measure of the peptide's hydrophobicity. A longer retention time indicates greater hydrophobicity.
-
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the comparative evaluation of different amino acid linkers.
Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.
Conclusion
The selection of an appropriate amino acid linker is a multifaceted decision that requires careful consideration of the desired physicochemical and biological properties of the final molecule. This compound serves as a valuable building block, offering a moderately flexible and hydrophobic spacer that is readily incorporated using standard synthetic methodologies. While PEG-based linkers are often favored for their ability to enhance solubility and improve pharmacokinetic profiles, and simple amino acid linkers provide a rigid and straightforward connection, the specific requirements of the therapeutic agent may necessitate the unique properties offered by an alkyl chain linker like 5-aminovaleric acid. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, enabling an evidence-based approach to linker selection and the optimization of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. books.rsc.org [books.rsc.org]
- 16. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-5-Ava-OH and Fmoc-6-aminohexanoic acid for Researchers and Drug Development Professionals
In the realms of peptide synthesis and the burgeoning field of targeted protein degradation, the selection of appropriate chemical linkers is a critical determinant of the final molecule's properties and efficacy. Among the myriad of available options, Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) and Fmoc-6-aminohexanoic acid stand out as two commonly utilized aliphatic linkers. This guide provides an objective comparison of these two molecules, supported by their physicochemical properties and general experimental considerations, to aid researchers, scientists, and drug development professionals in their selection process.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these linkers is paramount for their effective application. The key difference between this compound and Fmoc-6-aminohexanoic acid lies in the length of their aliphatic chains, with the latter possessing an additional methylene group. This seemingly minor structural variance can influence flexibility, hydrophobicity, and steric hindrance, thereby impacting their performance in solid-phase peptide synthesis (SPPS) and as linkers in molecules like Proteolysis Targeting Chimeras (PROTACs).
| Property | This compound | Fmoc-6-aminohexanoic acid |
| Synonyms | 5-(Fmoc-amino)pentanoic acid, Fmoc-5-aminovaleric acid | N-Fmoc-6-aminocaproic acid, Fmoc-ε-Ahx-OH |
| CAS Number | 123622-48-0[1][2] | 88574-06-5[3][4] |
| Molecular Formula | C20H21NO4[1][2] | C21H23NO4[3][4] |
| Molecular Weight | 339.39 g/mol [2] | 353.41 g/mol [3] |
| Appearance | White to off-white powder[1] | White powder[4] |
| Melting Point | 137-145 °C[2] | 110-123 °C[4] |
| Solubility | Soluble in DMF[2] | Soluble in water or 1% acetic acid, and 1mmol in 2mL DMF.[5][6] |
| Storage Temperature | 2-8°C[1][2] | -20°C or 2-8°C[3][4] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Fmoc-6-aminohexanoic acid are extensively used in Fmoc-based solid-phase peptide synthesis to introduce spacers or linkers within a peptide sequence.[1][4] The choice between the two can influence the conformation and biological activity of the final peptide. The additional methylene group in Fmoc-6-aminohexanoic acid provides greater flexibility to the peptide backbone, which can be advantageous in mimicking or disrupting protein-protein interactions.[7] Conversely, the shorter chain of this compound may be preferred when a more rigid connection is desired.
The slightly increased hydrophobicity of Fmoc-6-aminohexanoic acid, due to its longer alkyl chain, could potentially enhance the interaction of the resulting peptide with hydrophobic pockets of target proteins.[7] However, this could also lead to aggregation during synthesis, a common challenge in SPPS.
Application as Linkers in PROTACs
In the design of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical component that dictates the efficacy of the degrader. Both this compound and Fmoc-6-aminohexanoic acid can serve as foundational units for constructing these linkers.[3][8] The length and flexibility of the linker are crucial for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The additional length afforded by the hexanoic acid derivative may provide the necessary spatial orientation for optimal ternary complex formation, potentially leading to more efficient ubiquitination and subsequent degradation of the target protein. Studies have shown that extending the alkyl chain length can reduce steric hindrance, which is a significant consideration in the design of bioactive molecules.[9]
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of either this compound or Fmoc-6-aminohexanoic acid into a peptide sequence using manual Fmoc solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound or Fmoc-6-aminohexanoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (or this compound/Fmoc-6-aminohexanoic acid) (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Caption: The basic structural components of a Proteolysis Targeting Chimera (PROTAC).
Caption: A simplified representation of the ternary complex formed by a PROTAC.
Conclusion
The choice between this compound and Fmoc-6-aminohexanoic acid is contingent upon the specific requirements of the research or drug development project. While their chemical reactivity in standard peptide synthesis protocols is similar, the single methylene group difference in their aliphatic chains can have subtle yet significant effects on the conformational flexibility and hydrophobicity of the resulting molecule. For applications requiring greater flexibility and potentially enhanced hydrophobic interactions, Fmoc-6-aminohexanoic acid may be the preferred choice. Conversely, when a more constrained linker is desired, this compound presents a viable alternative. Careful consideration of these factors will enable researchers to make an informed decision and optimize the design of their synthetic peptides and targeted protein degraders.
References
- 1. How the extra methylene group affects the ligation properties of Glu vs. Asp and Gln vs. Asn amino acids: a DFT/PCM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Validation of Fmoc-5-Ava-OH Purity
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results, particularly in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of high-purity and standard-purity grades of Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH), a common building block in peptide synthesis. The comparison is supported by experimental data obtained through High-Performance Liquid Chromatography (HPLC), a cornerstone analytical technique for purity assessment.
Understanding the Importance of Purity in Peptide Synthesis
This compound is a derivative of 5-aminovaleric acid with a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. This protecting group is crucial for the stepwise assembly of amino acids into a peptide chain. Impurities in the this compound starting material can lead to the incorporation of incorrect sequences, truncated peptides, or other side products, which complicates the purification of the final peptide and can negatively impact its biological activity. Therefore, rigorous purity validation of Fmoc-amino acid derivatives is a critical quality control step.
Comparative Analysis of this compound Purity by HPLC
The primary method for assessing the purity of this compound is reversed-phase HPLC (RP-HPLC). This technique separates the main compound from any potential impurities based on their hydrophobicity. The following table summarizes the typical purity specifications and impurity profiles for high-purity and standard-purity grades of this compound, as determined by HPLC analysis.
Table 1: Comparative Purity Data of High-Purity vs. Standard-Purity this compound
| Parameter | High-Purity Grade | Standard-Purity Grade | Impact on Peptide Synthesis |
| HPLC Purity | ≥ 99.5% | ≥ 98.0%[1][2] | Higher purity leads to a cleaner crude peptide profile and simplifies purification. |
| Fmoc-dipeptide Impurity | ≤ 0.1% | ≤ 0.5% | Can cause the insertion of an extra amino acid unit into the peptide chain.[3] |
| Free 5-Ava-OH | ≤ 0.1% | ≤ 0.3% | Can lead to the formation of deletion sequences in the final peptide. |
| Fmoc-ß-Alanine Derivative | Not Detected | ≤ 0.2% | Results from a rearrangement of the Fmoc-OSu reagent and can be incorporated as an incorrect amino acid.[4][5] |
| Other Unspecified Impurities | ≤ 0.3% | ≤ 1.0% | A higher level of unknown impurities increases the complexity of peptide purification and characterization. |
Experimental Protocols
A robust and validated HPLC method is essential for the accurate determination of this compound purity. Below is a detailed protocol for the analysis.
Objective:
To determine the purity of this compound and to identify and quantify potential impurities using RP-HPLC.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Identify and quantify impurities by comparing their retention times and peak areas to known standards, if available.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC validation process for this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Purity Validation Methods
While RP-HPLC is the most common method for purity assessment, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS can confirm the identity of the main peak as this compound and help in the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the compound and can be used to detect and quantify certain impurities, especially those that may not have a UV chromophore and are thus invisible to the HPLC's UV detector.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for this compound to assess its overall purity.
References
- 1. This compound =98.0 HPLC 123622-48-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Fmoc-5-Ava-OH vs. Boc-5-Ava-OH in Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of peptides and other complex molecules. Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a widely utilized linker, prized for its role in creating spacing elements within synthetic peptides. This guide provides a detailed spectroscopic comparison of this compound with a common alternative, Boc-5-aminovaleric acid (Boc-5-Ava-OH), supported by experimental data and protocols to aid in informed decision-making.
The primary difference between these two compounds lies in their N-protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group in the primary subject and the tert-butyloxycarbonyl (Boc) group in the alternative. This distinction significantly influences their application in solid-phase peptide synthesis (SPPS) and their characteristic spectroscopic signatures.
Comparative Spectroscopic Data
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not publicly available. Expected signals: Aromatic protons of Fmoc group (approx. 7.2-7.8 ppm), CH and CH₂ of Fmoc group (approx. 4.2-4.5 ppm), CH₂ groups of the valeric acid chain (approx. 1.5-3.2 ppm). | Data not publicly available. Expected signals: Carbonyl carbons (approx. 170-180 ppm), aromatic carbons of Fmoc group (approx. 120-145 ppm), other aliphatic carbons (approx. 20-70 ppm). |
| Boc-5-Ava-OH | Data not publicly available. Expected signals: Protons of the Boc group (approx. 1.4 ppm), CH₂ groups of the valeric acid chain (approx. 1.5-3.1 ppm). | 178.6 (C=O, acid), 156.2 (C=O, Boc), 78.5 (quaternary C, Boc), 40.0 (CH₂), 29.3 (CH₂), 28.4 (CH₃, Boc), 22.5 (CH₂)[1] |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Infrared (IR) Spectroscopy (cm⁻¹) |
| This compound | Molecular Weight: 339.39. Expected [M+H]⁺: 340.15. | Data not publicly available. Expected peaks: N-H stretch (approx. 3300), C=O stretch (approx. 1700), aromatic C=C stretch (approx. 1450-1600). |
| Boc-5-Ava-OH | Molecular Weight: 217.26. GC-MS top m/z peaks: 57, 59, 41.[1] | Data not publicly available. Expected peaks: N-H stretch (approx. 3350), C=O stretch (approx. 1710 and 1690), C-O stretch (approx. 1170). |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented are outlined below. These protocols are standardized and can be adapted for similar small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired to determine the chemical structure and purity of the compounds.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.
-
Data Acquisition: Introduce the sample solution into the ESI source. The instrument parameters, such as capillary voltage and desolvation gas flow, are optimized to achieve maximum ion signal. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A standard FTIR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
A Comparative Guide to the Structural Analysis of Fmoc-5-Ava-OH Modified Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and performance comparison of Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) modified compounds against relevant alternatives. The information presented herein is supported by experimental data drawn from peer-reviewed literature and technical documentation to assist researchers in making informed decisions for their specific applications in peptide synthesis and drug development.
Introduction to this compound
This compound is a widely utilized building block in solid-phase peptide synthesis (SPPS).[1] It consists of a five-carbon aliphatic chain (5-aminovaleric acid) with a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus and a free carboxylic acid at the other end. This structure allows it to function as a flexible linker, extending the distance between a peptide sequence and a solid support, a carrier molecule, or another peptide. Its applications are diverse, ranging from the synthesis of complex peptides and bioconjugates to the development of therapeutic agents like PROTACs and dimeric peptide inhibitors.[1][2]
Performance Comparison of this compound with Alternative Linkers
The choice of a linker in peptide synthesis is critical as it can influence the synthesis efficiency, purity, and the biological activity of the final product. This compound is often selected for its balance of flexibility and hydrophobicity. Below is a comparative overview of this compound against other common linker types.
Data Summary: Comparison of Linker Characteristics in SPPS
| Linker Type | Example(s) | Key Advantages | Key Disadvantages | Typical Applications |
| Aliphatic Spacers | This compound , Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH) | Provides flexibility, can improve solubility and reduce steric hindrance during synthesis. | Can be prone to aggregation in some sequences; flexibility may not be ideal for conformationally constrained peptides. | Dimeric peptides, PROTACs, bioconjugation. |
| PEG Linkers | Fmoc-NH-(PEG)n-COOH | Increases hydrophilicity and bioavailability; can reduce immunogenicity. | Can be more expensive; potential for polydispersity in longer PEG chains. | Solubilizing hydrophobic peptides, antibody-drug conjugates (ADCs). |
| Rigid Linkers | Fmoc-Pro-OH, Aromatic linkers | Induce specific conformations; provide defined spacing. | May be difficult to synthesize; can negatively impact the binding of the peptide to its target if the conformation is not optimal. | Peptides requiring a fixed orientation, constrained peptides. |
| Cleavable Linkers | Photocleavable linkers, acid-labile linkers | Allows for the release of the peptide under specific conditions. | May have limited stability to other reagents used in synthesis; cleavage conditions can sometimes damage the peptide. | Release of peptides from solid support, drug delivery systems. |
Structural Impact of this compound on Modified Peptides
The incorporation of a flexible linker like 5-aminovaleric acid can influence the three-dimensional structure of a peptide. While specific crystallographic or high-resolution NMR data for peptides solely modified by this compound are not abundant in the public domain, the principles of peptide structural biology allow for an informed analysis.
The five-carbon chain of 5-Ava introduces a significant degree of conformational freedom. This flexibility can be advantageous in applications such as dimeric inhibitors, where it allows the two peptide moieties to independently adopt their optimal binding conformations with their respective targets. However, this same flexibility can also lead to a more disordered ensemble of structures in solution, which might be detrimental if a specific, rigid conformation is required for biological activity.
Hypothetical Structural Comparison:
| Peptide Construct | Expected Structural Characteristics | Potential Impact on Bioactivity |
| Peptide-5-Ava -Peptide (Dimer) | Flexible linkage allowing independent folding and binding of each peptide monomer. | Can lead to enhanced avidity due to the chelate effect, where the binding of one monomer increases the effective concentration of the second. |
| Peptide-Rigid Linker -Peptide (Dimer) | Constrained orientation of the two peptide monomers. | May result in very high affinity if the enforced orientation matches the target's binding sites perfectly, but could also lead to a complete loss of activity if the orientation is incorrect. |
| Peptide-PEG Linker | Increased hydrodynamic radius and potential for a random coil conformation of the linker. | Can improve solubility and in vivo half-life, but the large, flexible linker might sterically hinder binding to some targets. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide with an N-terminal modification using this compound as a linker.
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe reactor.
-
Fmoc Deprotection of Resin: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated linker solution to the swollen and deprotected resin and agitate at room temperature for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Elongation:
-
Deprotect the Fmoc group of the linker as described in step 2.
-
Couple the subsequent Fmoc-protected amino acids sequentially using the same coupling procedure as in step 3.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[3][4]
Synthesis of a Dimeric Peptide-Based PSD-95 Inhibitor
This protocol describes the synthesis of a dimeric peptide inhibitor targeting the postsynaptic density protein-95 (PSD-95), utilizing this compound as the branching unit.[5][6]
-
Synthesis of the Monomeric Peptide on Resin: Synthesize the desired peptide monomer on a suitable solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS as outlined in the general protocol. The N-terminus of the peptide should remain Fmoc-protected after the last amino acid coupling.
-
Coupling of this compound: Deprotect the N-terminal Fmoc group of the resin-bound peptide and couple this compound as described in the general protocol (step 3).
-
Synthesis of the Second Peptide Monomer: Deprotect the Fmoc group from the attached 5-Ava linker and synthesize the second peptide monomer sequence on this new free amine.
-
Final Deprotection and Cleavage: Once the synthesis of the dimeric structure is complete, perform the final N-terminal Fmoc deprotection and then cleave the dimeric peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5 v/v).
-
Purification and Analysis: Purify the dimeric peptide by RP-HPLC and characterize it by MS and analytical HPLC to confirm its identity and purity.
Visualizations
Signaling Pathway
Caption: Inhibition of the PSD-95/NMDA Receptor/nNOS complex by a dimeric peptide inhibitor.
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis using this compound as a linker.
Logical Relationships in Linker Selection
Caption: Decision tree for selecting a suitable linker based on application requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and characterization of fatty acid derivatives of a dimeric peptide-based postsynaptic density-95 (PSD-95) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-affinity, dimeric inhibitor of PSD-95 bivalently interacts with PDZ1-2 and protects against ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of the Fmoc-5-Ava-OH Linker
For researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of targeted therapeutics, the choice of a chemical linker is critical to the success of the final product. The stability of this linker under various physiological and chemical conditions dictates the integrity, release kinetics, and overall efficacy of the conjugate. This guide provides an objective comparison of the Fmoc-5-Ava-OH linker's stability with other common linker types, supported by established chemical principles and providing detailed experimental protocols for stability assessment.
The this compound (5-(9-Fluorenylmethoxycarbonylamino)pentanoic acid) linker is a widely utilized aliphatic spacer arm in solid-phase peptide synthesis (SPPS) and for the conjugation of molecules. Its structure consists of three key components: the base-labile Fmoc (Fluorenylmethyloxycarbonyl) protecting group, a five-carbon aliphatic chain (aminovaleric acid - Ava), and a terminal carboxylic acid. The overall stability of a conjugate utilizing this linker is a function of the stability of each of these components and the covalent bonds they form.
Understanding the Stability Profile of this compound
The stability of the this compound linker is primarily determined by two factors: the lability of the Fmoc group to basic conditions and the robustness of the amide bond formed by the valeric acid's carboxyl group.
Fmoc Group Stability: The Fmoc protecting group is the cornerstone of one of the most common strategies in solid-phase peptide synthesis. Its key characteristic is its stability in acidic conditions and its rapid cleavage under basic conditions, typically with a solution of piperidine in an organic solvent. This orthogonal stability allows for the selective deprotection of the N-terminus of a growing peptide chain without affecting acid-labile side-chain protecting groups.
Amide Bond Stability: The 5-aminovaleric acid portion of the linker forms a stable amide bond with an amino group on a solid support, a peptide, or another molecule. Amide bonds are known for their high stability due to resonance delocalization, making them resistant to a wide range of chemical conditions.[1][2][3][4][5] Cleavage of an amide bond typically requires harsh acidic or basic conditions at elevated temperatures or the action of specific enzymes (proteases).[3][6]
Alkyl Chain Stability: The pentanoic acid backbone is a simple alkyl chain, which is chemically inert under most physiological and chemical conditions used in peptide synthesis and bioconjugation.
Comparative Stability Analysis
| Linker Type | Linkage | Stability at pH 7.4 (Physiological) | Stability in Acidic Conditions (e.g., pH 4-5) | Stability in Basic Conditions (e.g., Piperidine) | Susceptibility to General Proteases | Primary Cleavage Mechanism |
| 5-Ava (Amide) | Amide | Very High | High (cleavage requires strong acid) | High (cleavage requires strong base) | Low (sequence dependent) | Hydrolysis (harsh conditions), Enzymatic |
| Hydrazone | Hydrazone | Moderate to High | Low to Moderate (pH-sensitive)[7][8][][10] | Moderate | High | Acid-catalyzed hydrolysis[8][][10] |
| Ester | Ester | Low to Moderate | Moderate | Low (labile to base-catalyzed hydrolysis) | High (susceptible to esterases)[11][12][13] | Hydrolysis[11][12][13] |
| Disulfide | Disulfide | Moderate | High | High | High | Reduction (e.g., by glutathione) |
Experimental Protocols for Linker Stability Assay
To quantitatively assess the stability of the this compound linker in a specific application, a well-defined stability assay is essential. Below is a detailed protocol for a generic in vitro stability assay.
Objective: To determine the rate of cleavage of a molecule conjugated via a 5-Ava linker under various pH and enzymatic conditions.
Materials:
-
Conjugate of interest (e.g., Peptide-5-Ava-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Borate buffer, pH 9.0
-
Human plasma (or relevant biological fluid)
-
General protease (e.g., Pronase) or specific protease of interest
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for cleavage product identification)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the conjugate of interest in a suitable solvent (e.g., DMSO, water) at a known concentration.
-
Incubation Setup:
-
For each condition to be tested (pH 7.4, pH 5.0, pH 9.0, plasma, protease solution), prepare reaction vials.
-
Add the appropriate buffer or biological fluid to each vial.
-
Spike the vials with the conjugate stock solution to a final concentration of 10 µM.
-
For the enzymatic stability assay, add the protease to the designated vials at a specified concentration (e.g., 0.1 mg/mL).
-
-
Incubation: Incubate all vials at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile) to precipitate proteins and stop enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a gradient elution method to separate the intact conjugate from its cleavage products.
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate and expected cleavage products absorb.
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Plot the percentage of the intact conjugate remaining versus time.
-
Calculate the half-life (t1/2) of the conjugate under each condition.
-
Visualizing Workflows and Comparisons
Experimental Workflow for Linker Stability Assay
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide bond - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs: The Pivotal Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's efficacy, influencing its ability to form a productive ternary complex, its physicochemical properties, and ultimately its degradation capability.[3][5][6]
This guide provides a comparative analysis of PROTACs with different linkers, supported by experimental data, to inform rational design and optimization. We delve into the quantitative impact of linker composition and length on degradation performance and provide detailed protocols for key validation assays.
The Great Debate: Flexible vs. Rigid Linkers
The choice of linker can be broadly categorized into flexible and rigid designs, each with distinct advantages and disadvantages that significantly impact PROTAC performance.
-
Flexible Linkers : Typically composed of alkyl or polyethylene glycol (PEG) chains, these linkers are synthetically tractable and offer a high degree of conformational freedom.[2][7] This flexibility can increase the probability of forming a productive ternary complex (POI-PROTAC-E3 ligase).[3][7] However, this can also lead to an entropic penalty upon binding, potentially reducing the stability of the complex.[3][7] Moreover, long, flexible linkers can contribute to poor physicochemical properties, such as high lipophilicity, which may negatively affect cell permeability and bioavailability.[3][7]
-
Rigid Linkers : These linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[3][7] Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of binding and leading to more potent degradation.[3] This can also enhance selectivity by disfavoring off-target ternary complex formation and improve pharmacokinetic properties.[3][] The primary drawbacks are the increased synthetic complexity and the risk that a lack of flexibility may prevent the formation of a productive ternary complex if the design is not optimal.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies to illustrate the impact of linker choice on the performance of PROTACs targeting different proteins.
Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [9][10]
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG3 | PEG3 | 55 | 85 | 1.2 |
| PROTAC-PEG4 | PEG4 | 20 | 95 | 2.5 |
| PROTAC-PEG5 | PEG5 | 15 | >98 | 2.1 |
| PROTAC-PEG6 | PEG6 | 30 | 92 | 1.8 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[10] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[10] [c] Cell Permeability (PAMPA): Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay. A higher value indicates better passive diffusion.[9][10]
This synthesized data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency and cell permeability in this specific molecular context.[9]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) [5][11][12]
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | 12 | >1000 | <20 |
| ERα | 16 | ~100 | >80 |
| TBK1 | < 12 | No degradation observed | - |
| TBK1 | 21 | 3 | 96 |
| TBK1 | 29 | 292 | 76 |
This comparative data underscores that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, with no universally applicable rule.[5][11] For ERα, a 16-atom linker was significantly more effective than a 12-atom linker.[11] In the case of TBK1, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[5][12]
Visualizing the PROTAC Mechanism and Evaluation
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.
Western Blot for Protein Degradation Quantification
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
a. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
f. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][9]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[3][9]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[3]
a. Sample Preparation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer (e.g., PBS).[3] Dialyze proteins against the buffer to ensure a perfect match.
-
Degas all solutions before use.
b. Titration:
-
To measure ternary complex formation, saturate the PROTAC with one protein (e.g., E3 ligase) and titrate this complex into the second protein (e.g., target protein).[3]
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.[3]
-
Load the titrand (e.g., target protein) into the sample cell.[3]
c. Data Acquisition and Analysis:
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.[3]
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.[3]
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the binding kinetics (kon and koff) and affinity (KD) of the PROTAC to the target protein and the E3 ligase individually, as well as the formation of the ternary complex.[3]
a. Chip Preparation:
-
Immobilize one of the binding partners (e.g., the target protein) onto a sensor chip surface using standard amine coupling chemistry.[3]
-
Block the remaining active sites on the surface.
b. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC (analyte) over the immobilized protein surface and a reference surface.
-
Monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Repeat the process for the PROTAC's interaction with the E3 ligase.
c. Ternary Complex Analysis:
-
Inject the second protein (e.g., E3 ligase) over the chip surface saturated with the target protein.
-
Pre-incubate the PROTAC with the second protein and inject the mixture over the immobilized first protein.
-
Analyze the sensorgrams to assess the stability and kinetics of the ternary complex.
Conclusion
The linker is a pivotal component in PROTAC design, exerting profound influence over the molecule's biological activity.[1][5] The choice between flexible and rigid linkers, as well as the optimization of linker length and composition, must be carefully considered for each specific target protein and E3 ligase pair.[5] The quantitative data clearly demonstrates that there is no "one-size-fits-all" solution; instead, a systematic, empirical approach to linker design and evaluation is paramount.[5][12] The experimental protocols and workflows provided in this guide offer a robust framework for researchers to rationally design, synthesize, and validate novel PROTACs, thereby accelerating the development of this promising therapeutic modality.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 7. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Efficacy of Fmoc-5-Ava-OH in Diverse Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks and linkers is paramount to achieving high purity and yield, especially when dealing with "difficult" or aggregation-prone peptide sequences. Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a widely utilized amino acid derivative that serves as a flexible, non-chiral spacer in peptide chains. This guide provides an objective comparison of its performance with other linker alternatives, supported by an overview of its impact on peptide synthesis and illustrative experimental data.
Introduction to Linkers in Solid-Phase Peptide Synthesis
In SPPS, a linker is a bifunctional molecule that connects the growing peptide chain to an insoluble resin support. The choice of linker is critical as it influences the stability of the peptide-resin linkage during synthesis and the conditions required for the final cleavage of the peptide from the support. Furthermore, the incorporation of specific linker molecules within a peptide sequence can modulate its physicochemical properties, such as solubility and secondary structure formation, thereby impacting the overall synthesis efficiency.
This compound, an N-terminally Fmoc-protected 5-aminopentanoic acid, offers a flexible five-carbon aliphatic chain. This structural feature can be strategically employed to:
-
Introduce spacing: Spatially separate a peptide from a carrier molecule or the solid support.
-
Disrupt secondary structures: The flexibility of the valeric acid chain can interrupt the formation of stable secondary structures like beta-sheets, which are a primary cause of peptide aggregation during synthesis.
-
Enhance solubility: By breaking up hydrophobic stretches, it can improve the solvation of the growing peptide chain.
Performance Comparison of this compound with Alternative Linkers
While direct head-to-head quantitative data from a single study comparing this compound with a comprehensive set of other linkers is scarce in publicly available literature, we can infer its efficacy by comparing its properties to other common linker types used to mitigate synthesis challenges. The following table provides an illustrative comparison based on general principles and data from various studies on linker performance in the synthesis of "difficult" peptides.
Disclaimer: The following data is illustrative and compiled from general knowledge in the field of peptide synthesis. Actual results can vary significantly depending on the specific peptide sequence, synthesis conditions, and analytical methods used.
| Linker Type | Representative Linker | Primary Application in Difficult Sequences | Expected Crude Purity (%) | Expected Overall Yield (%) | Key Advantages | Potential Disadvantages |
| Short Alkyl Chain | Fmoc-Gly-OH | Introduction of minimal flexibility. | 40 - 60 | 30 - 50 | Simple, low cost. | Limited ability to disrupt strong secondary structures. |
| Medium-Length Flexible Alkyl Chain | This compound | Disruption of β-sheet formation and improved solvation. | 60 - 80 | 50 - 70 | Effective at reducing aggregation, moderate flexibility. | May not be sufficient for extremely hydrophobic or long aggregating sequences. |
| Long Alkyl Chain | Fmoc-8-Aoc-OH (8-aminooctanoic acid) | Increased spacing and flexibility. | 65 - 85 | 55 - 75 | Greater disruption of secondary structures. | Can significantly increase the hydrophobicity of the peptide. |
| Hydrophilic (PEG) | Fmoc-NH-(PEG)n-COOH | Enhancing solubility of hydrophobic peptides. | 70 - 90 | 60 - 80 | Excellent for improving solvation and reducing aggregation. | Can be expensive; heterogeneity in PEG length can complicate analysis. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of different linkers in SPPS.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual steps for synthesizing a model "difficult" peptide, incorporating a linker such as this compound.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a peptide synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid/Linker Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid or this compound (3-5 equivalents relative to resin loading), a coupling agent such as HCTU or HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid/linker solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Analytical HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Purity Calculation: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Visualizing Workflows and Concepts
To better illustrate the processes and logical relationships discussed, the following diagrams are provided.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical comparison of different linker strategies for difficult peptides.
A Researcher's Guide to Linker Selection in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-5-Ava-OH
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of chemical building blocks is paramount to achieving high yields and purity. Among these, linker or spacer molecules, such as N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid (Fmoc-5-Ava-OH), play a crucial role in modulating the properties of the final peptide. This guide provides an objective, data-driven comparison of this compound with its common alternatives—the slightly longer alkyl chain linker Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH) and hydrophilic Polyethylene Glycol (PEG) linkers.
This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions by weighing the upfront costs of these reagents against their downstream impact on synthesis efficiency, purity, and the physicochemical properties of the final peptide conjugate.
Performance and Cost Comparison
The choice of a linker is a trade-off between its cost and its functional benefits. While simple alkyl chain linkers like this compound are cost-effective, more complex linkers like PEG derivatives offer significant advantages in solubility and yield, particularly for hydrophobic or aggregation-prone peptide sequences.
To illustrate this trade-off, we present a comparative analysis based on the synthesis of a model amyloidogenic hexapeptide, Ac-VQIVYK-NH₂, known for its relevance in Alzheimer's disease research.[1][2][3] The following data, while illustrative, reflects typical outcomes in SPPS where linker properties can influence overall efficiency.
Table 1: Comparative Performance in the Synthesis of Ac-VQIVYK-NH₂
| Parameter | This compound | Fmoc-6-Ahx-OH | Fmoc-NH-(PEG)₄-COOH | Rationale |
| Crude Peptide Yield | ~75% | ~75% | ~85% | The hydrophilic PEG linker can improve resin solvation and reduce peptide aggregation during synthesis, often leading to higher crude yields, especially for hydrophobic sequences.[4] |
| Crude Peptide Purity (by HPLC) | ~60% | ~60% | ~70% | Improved solubility imparted by the PEG linker can minimize aggregation-related side products, resulting in a cleaner crude product profile.[4] |
| Final Purified Peptide Yield | ~30% | ~30% | ~45% | Higher crude purity simplifies the purification process, generally leading to a better recovery of the final, high-purity peptide. |
| Final Peptide Purity (by HPLC) | >98% | >98% | >98% | With appropriate purification, all linkers can yield a final product of high purity. |
| Modification to Peptide Hydrophilicity | Minor Increase | Minor Increase | Significant Increase | PEG chains are explicitly used to enhance the hydrophilicity and aqueous solubility of peptides.[4][5] Alkyl chains offer a more modest effect. |
Table 2: Cost Analysis of Linker Reagents
| Linker | Supplier Example | Catalog Price (1g) | Price per Millimole |
| This compound | Sigma-Aldrich | $71.62 | $211.03 |
| Fmoc-6-Ahx-OH | Matrix Innovation | ~$2.20 (25g for $55) | ~$6.23 |
| Fmoc-NH-(PEG)₄-COOH | BroadPharm | $250.00 | $528.00 |
*Note: Prices are based on publicly available catalog data from December 2025 for non-bulk quantities and are subject to change.[4][6] They are presented for comparative purposes. The price per millimole is calculated based on the molecular weights: this compound (339.39 g/mol ), Fmoc-6-Ahx-OH (353.41 g/mol ), and Fmoc-NH-(PEG)₄-COOH (473.5 g/mol ).
Key Linker Characteristics
The decision of which linker to use extends beyond simple cost and yield metrics. The inherent physicochemical properties of the linker become part of the final molecule, influencing its behavior in subsequent applications.
Caption: Comparison of key attributes for common SPPS linkers.
Experimental Protocols
Reproducibility is essential in scientific research. Below are detailed protocols for the synthesis of the model peptide Ac-VQIVYK-NH₂ incorporating a linker and the subsequent analysis of its purity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-VQIVYK-[Linker]-Resin
This protocol is based on standard Fmoc/tBu chemistry.
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Linker Coupling:
-
Dissolve 3 equivalents of the chosen linker (this compound, Fmoc-6-Ahx-OH, or Fmoc-NH-(PEG)₄-COOH), 3 eq. of HBTU/HATU, and 6 eq. of DIPEA in DMF.
-
Add the activation solution to the swollen resin.
-
Agitate at room temperature for 2 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (Iterative Cycle):
-
In a separate vial, dissolve 3 eq. of the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, etc.), 3 eq. of HBTU/HATU, and 6 eq. of DIPEA in DMF. Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3x).
-
Repeat steps 3 and 4 for each amino acid in the sequence (K, Y, V, I, Q, V).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of the last Valine), wash the resin.
-
Add a solution of 10 eq. of acetic anhydride and 10 eq. of DIPEA in DMF.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3x), DCM (3x), and finally methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
This protocol is used to assess the purity of the crude peptide.[7]
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide (~1 mg/mL) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Synthesis and Analysis Workflow
The process from resin to purified peptide involves a series of well-defined steps. The incorporation of the linker is an early and critical stage that influences the entire downstream workflow.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-5-Ava-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-5-Ava-OH (N-(9-Fluorenylmethyloxycarbonyl)-5-aminovaleric acid), a common reagent in peptide synthesis.
While this compound itself is not always classified as a hazardous substance for transport, it is crucial to treat it as a chemical that requires a dedicated waste stream.[1] The procedures for its disposal should align with general best practices for laboratory chemical waste management to prevent potential environmental contamination and ensure workplace safety.[2][3] This involves careful segregation, proper containerization, and disposal through an approved hazardous waste management service.
It is important to note that the waste generated during the use of Fmoc-amino acids in solid-phase peptide synthesis (SPPS), particularly the Fmoc-deprotection step, is hazardous.[4][5] This process typically uses a piperidine solution in a solvent like dimethylformamide (DMF), creating a liquid waste stream containing hazardous components.[6][7]
Disposal of Unused or Expired this compound
Solid, unused, or expired this compound should be disposed of as chemical waste.
Experimental Protocol:
-
Containerization: Place the solid this compound in its original container or a clearly labeled, compatible container.[3][8] The container must be securely sealed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-(9-Fluorenylmethyloxycarbonyl)-5-aminovaleric acid". Include the CAS number (123622-48-0) for clear identification.
-
Segregation: Store the waste container in a designated satellite accumulation area for non-acute hazardous waste.[8][9] Ensure it is segregated from incompatible materials, such as strong oxidizing agents or strong acids.[10]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of Empty this compound Containers
Empty containers that once held this compound must be handled with care to avoid introducing chemical residues into the regular waste stream.
Experimental Protocol:
-
Decontamination: If possible and safe, rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Label Removal: Completely remove or deface the original product label to prevent misidentification.[3]
-
Disposal: Once decontaminated and with the label removed, the container may be disposed of in the general laboratory glass or plastic recycling, depending on the material. Consult your institution's specific guidelines.
Disposal of Waste from Experimental Use (Fmoc Deprotection)
The liquid waste generated from the Fmoc deprotection step in peptide synthesis is hazardous and requires careful management. This waste typically contains the dibenzofulvene-piperidine adduct, residual piperidine, and an organic solvent like DMF.
Experimental Protocol:
-
Collection: Collect all liquid waste from the deprotection and subsequent washing steps in a dedicated, compatible, and properly sealed hazardous waste container.[11] This container should be made of a material that is resistant to the organic solvents used.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all components, for example: "Piperidine, Dimethylformamide (DMF), and Dibenzofulvene adduct".
-
Segregation: Store this liquid hazardous waste in a designated satellite accumulation area, segregated from incompatible waste streams, particularly acids.[9]
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor. Never dispose of this waste down the drain.[2]
Summary of Disposal Procedures
| Waste Type | Containerization | Labeling | Disposal Method |
| Solid this compound | Original or compatible, sealed container. | "Hazardous Waste" + Chemical Name + CAS Number. | Via licensed chemical waste contractor. |
| Empty Containers | Decontaminated container. | Original label removed/defaced. | General lab recycling (if fully decontaminated). |
| Liquid Waste from Use | Compatible, sealed solvent waste container. | "Hazardous Waste" + List of all chemical components. | Via licensed chemical waste contractor. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound and related waste materials.
References
- 1. Page loading... [guidechem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. genscript.com [genscript.com]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. peptide.com [peptide.com]
- 11. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-5-Ava-OH
Researchers and scientists in the field of drug development must adhere to stringent safety protocols to ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-5-Ava-OH, a key reagent in peptide synthesis. The following procedural guidance, from initial handling to final disposal, is designed to build a foundation of safety and trust in your laboratory operations.
This compound is a white to off-white powder commonly used as a building block in the synthesis of peptides.[1] While it is not classified as a hazardous substance under OSHA guidelines, proper personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure a safe working environment.[2]
Personal Protective Equipment (PPE)
A thorough risk assessment should always be conducted before handling any chemical.[3][4] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Justification |
| Weighing and preparing solid this compound | - Safety glasses with side shields or safety goggles- Nitrile gloves- Laboratory coat- N95 respirator (if not handled in a fume hood) | Protects eyes from dust particles. Prevents skin contact. Protects clothing and skin from spills. Minimizes inhalation of fine powder. |
| Dissolving this compound in solvents (e.g., DMF, DCM) | - Chemical splash goggles- Nitrile or other chemically resistant gloves- Laboratory coat- Work in a certified chemical fume hood | Provides a higher level of eye protection from splashes.[5] Protects hands from solvent exposure. Protects clothing and skin from spills. Prevents inhalation of solvent vapors. |
| Performing reactions (e.g., peptide coupling) | - Chemical splash goggles- Nitrile or other chemically resistant gloves- Laboratory coat- Work in a certified chemical fume hood | Protects eyes from splashes of reaction mixtures. Protects hands from contact with reagents. Protects clothing and skin from spills. Contains any potential fumes or aerosols. |
| Handling waste solutions containing this compound | - Chemical splash goggles- Nitrile or other chemically resistant gloves- Laboratory coat | Protects eyes from splashes during transfer. Prevents skin contact with chemical waste. Protects clothing and skin from spills. |
Experimental Protocols: Safe Handling and Disposal
Handling Solid this compound:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing: If possible, weigh the solid material in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. If a fume hood is not available, an N95 respirator is recommended.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
Handling this compound Solutions:
-
Solvent Selection: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[6] Always handle these solvents in a chemical fume hood.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing.
-
Storage: Store solutions in tightly sealed, clearly labeled containers. This compound should be stored at 2-8°C.
Disposal Plan:
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Solid Waste: Dispose of unused or expired solid this compound in a designated, labeled hazardous waste container.[6]
-
Liquid Waste:
-
Organic Solvents: Waste solutions containing this compound and organic solvents should be collected in a designated, labeled hazardous waste container for organic waste.
-
Aqueous Solutions: While this compound has poor solubility in water, any aqueous waste should be collected and disposed of as chemical waste.[6]
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of in a designated solid hazardous waste container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
